Chromoionophore XVII
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;1-hydroxy-4-[[4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S2.K/c21-9-10-28(23,24)13-7-5-12(6-8-13)19-20-16-11-17(29(25,26)27)18(22)15-4-2-1-3-14(15)16;/h1-8,11,21-22H,9-10H2,(H,25,26,27);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQBTLSWGJASRO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCO.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15KN2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746880 | |
| Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156122-91-7 | |
| Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromoionophore XVII | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Chromoionophore XVII
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chromoionophore XVII is a specialized organic dye employed as a critical component in the fabrication of ion-selective optical sensors (optodes).[1][2] It functions as a lipophilic, pH-sensitive indicator that transduces a chemical recognition event into an observable optical signal.[1][3] The core mechanism of action is predicated on a competitive ion-exchange process. When integrated into a sensing membrane containing a specific ionophore, this compound enables the quantitative determination of target cations through changes in its absorbance or fluorescence properties. This guide provides a detailed examination of its mechanism, physicochemical properties, and the experimental methodologies for its application.
Core Mechanism of Action: Ion-Exchange Transduction
This compound itself is not typically the primary recognition element for the target ion. Instead, it acts as an H+-selective chromoionophore, or a lipophilic pH indicator.[4] Its primary role is to report the change in proton concentration within a specialized sensing membrane. This sensing membrane is a polymeric matrix, typically composed of poly(vinyl chloride) (PVC) and a plasticizer, in which this compound, a highly selective ionophore for the target cation, and an ionic additive are dissolved.
The overall sensing mechanism for a target cation (M⁺) can be described as follows:
-
Ionophore-Cation Binding: The target cation from the aqueous sample partitions into the lipophilic sensing membrane and is selectively bound by the ionophore (L).
-
Proton Exchange: To maintain charge neutrality within the membrane, the formation of the positively charged ionophore-cation complex ([ML]⁺) forces the release of a proton (H⁺) from the protonated this compound (H-Ch).
-
Optical Signal Generation: The deprotonation of this compound to its conjugate base form (Ch⁻) induces a significant shift in its electronic structure. This change results in a measurable alteration of its light absorption and/or fluorescence spectrum, which serves as the analytical signal.
This ion-exchange equilibrium is the cornerstone of the sensor's function, linking the concentration of the target cation in the sample to the ratio of the protonated and deprotonated forms of the chromoionophore, and thus to the optical output.
Signaling Pathway Visualization
The following diagram illustrates the ion-exchange mechanism at the interface of the aqueous sample and the sensing membrane.
Data Presentation
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. This information is critical for its handling, storage, and incorporation into sensing matrices.
| Property | Value | Reference(s) |
| Synonyms | GJM-541; 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt | |
| CAS Number | 156122-91-7 | |
| Molecular Formula | C₁₈H₁₅KN₂O₇S₂ | |
| Molecular Weight | 474.55 g/mol | |
| Form | Solid | |
| Primary Application | pH indicator for optical cation sensors |
Quantitative Sensor Performance Parameters (Illustrative Example)
| Parameter | Value (for Chromoionophore I) | Matrix Composition | Significance | Reference(s) |
| pKₐ | ~12.0 | Poly(vinyl chloride) (PVC) with bis(2-ethylhexyl)sebacate (DOS) | The pH at which the chromoionophore is 50% protonated. It determines the center of the sensor's response range. | |
| pKₐ | 11.1 ± 0.1 | Poly(vinyl chloride) (PVC) with o-nitrophenyloctylether (NPOE) | Demonstrates the significant influence of the membrane plasticizer polarity on the chromoionophore's basicity. | |
| log K(K⁺) | 1.51 ± 0.02 | Poly(vinyl chloride) (PVC) | The logarithmic complex formation constant with an interfering ion (Potassium), indicating very weak binding. | |
| Fluorescence (protonated form) | λₑₓ 614 nm; λₑₘ 663 nm | Not specified | The excitation and emission maxima used for fluorescence-based measurements. |
Experimental Protocols
The following section details a generalized methodology for the preparation and characterization of an ion-selective optode membrane incorporating a chromoionophore like this compound. This protocol is synthesized from standard practices in the field.
Preparation of the Ion-Selective Membrane Cocktail
-
Component Weighing: Precisely weigh the membrane components. A typical composition by weight percentage is:
-
~33% Poly(vinyl chloride) (PVC)
-
~65% Plasticizer (e.g., DOS or NPOE)
-
~1% Chromoionophore (e.g., this compound)
-
~1% Ionophore (selective for the target cation)
-
~0.5% Ionic Additive (e.g., potassium tetrakis(4-chlorophenyl)borate)
-
-
Dissolution: Dissolve all components in a volatile solvent, such as tetrahydrofuran (THF), to a total weight of ~200 mg in approximately 2 mL of THF.
-
Homogenization: Ensure complete dissolution and homogenization of the mixture by vortexing or brief sonication.
Membrane Casting and Conditioning
-
Casting: Pour the homogenized cocktail into a glass ring (e.g., 24 mm diameter) resting on a clean, level glass plate.
-
Solvent Evaporation: Cover the ring with a watch glass and allow the THF to evaporate slowly over 24 hours at room temperature. This process results in a thin, flexible, transparent polymeric membrane.
-
Membrane Sectioning: Cut out small discs (e.g., 5 mm diameter) from the parent membrane for use in the sensor.
-
Conditioning: Condition the membrane discs by soaking them in a solution of the primary ion (e.g., 0.1 M NaCl for a sodium sensor) for at least 4 hours to ensure stable and reproducible responses.
Optical Measurement and Characterization
-
Setup: Mount a conditioned membrane disc in a custom-made flow-through cell or affix it to the end of a fiber optic probe.
-
Instrumentation: Use a UV-Vis spectrophotometer or a spectrofluorometer equipped with a light source (e.g., Tungsten or Xenon lamp) and a detector (e.g., CCD).
-
Baseline Measurement: Record the absorbance or fluorescence spectrum of the membrane in a buffer solution free of the target ion.
-
Titration: Sequentially introduce solutions of the target ion with increasing concentrations to the flow cell. Allow the signal to stabilize at each concentration before recording the spectrum.
-
Data Analysis: Plot the change in absorbance at a specific wavelength (typically the peak of the deprotonated form) or the fluorescence intensity against the logarithm of the target ion concentration to generate a calibration curve.
-
Selectivity Assessment: Determine the sensor's selectivity by performing similar titrations with interfering ions. The selectivity coefficients can be calculated using the separate solution method or the fixed interference method.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for creating and testing an ion-selective optode.
References
Chromoionophore XVII: A Technical Deep Dive into its Molecular Structure and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore XVII, also known by its chemical name 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt, is a specialized organic dye belonging to the class of chromoionophores. These molecules are designed to exhibit a change in their optical properties, such as color, upon binding with a specific ion. This unique characteristic makes them invaluable tools in the development of optical sensors and ion-selective electrodes for a variety of analytical applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and functional principles of this compound, tailored for professionals in research and drug development.
Molecular Structure and Physicochemical Properties
This compound is a complex azo dye with a well-defined molecular architecture that dictates its function as an ion indicator. The molecule consists of a chromophoric azo-naphthalene system linked to a phenyl group bearing a sulfonyl moiety, and it exists as a potassium salt. This structure integrates both an ion-recognition site and a signal-transducing chromophore.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₅KN₂O₇S₂ | |
| Molecular Weight | 474.55 g/mol | |
| CAS Number | 156122-91-7 | |
| Synonyms | 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt, GJM-541 | |
| Appearance | Solid |
Mechanism of Action: Ion Sensing
The functionality of this compound as an ion sensor is predicated on a competitive binding or ion-exchange mechanism at the molecular level. In a typical sensor formulation, the chromoionophore is embedded within a polymeric membrane that is permeable to the target ions.
The sensing process can be generalized as follows:
-
Initial State: In the absence of the target cation (or at low concentrations), the ionophoric sites of this compound are typically protonated. This protonated state corresponds to a specific color or absorbance spectrum.
-
Ion Exchange: When the sensor is exposed to a sample containing the target cation (e.g., K⁺ or other metal ions), an ion exchange occurs. The target cation displaces a proton (H⁺) from the chromoionophore.
-
Optical Signal Transduction: This deprotonation event alters the electronic structure of the chromophore, leading to a measurable change in its optical properties, such as a shift in the wavelength of maximum absorbance (color change).
-
Equilibrium and Quantification: The extent of this color change is proportional to the concentration of the target ion in the sample, allowing for quantitative analysis.
This mechanism is a hallmark of many chromoionophores used in optical sensing applications.
Caption: Ion-exchange mechanism of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are not widely published. However, based on general procedures for similar azo dyes and their use in optical sensors, the following outlines can be inferred.
General Synthesis of Azo Dye Chromoionophores
The synthesis of aryl azo compounds like this compound typically involves a two-step diazotization-coupling reaction.
-
Diazotization: An aromatic amine, in this case, an aniline derivative containing the 2-hydroxyethylsulfonyl group, is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which for this compound is 1-hydroxy-2-naphthalenesulfonic acid. The coupling reaction is typically carried out under controlled pH conditions to ensure the desired regioselectivity. The product is then isolated as its potassium salt.
Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.
Preparation of an Optical pH-Sensing Membrane
-
Polymer Matrix Preparation: A polymer such as polyvinyl chloride (PVC) is dissolved in a suitable solvent like tetrahydrofuran (THF) to create a viscous solution.
-
Incorporation of Chromoionophore: this compound is added to the polymer solution and mixed thoroughly to ensure homogeneous distribution. A plasticizer may also be added to improve the membrane's flexibility and ion-diffusion characteristics.
-
Membrane Casting: The mixture is cast onto a flat, inert surface (e.g., a glass plate) and the solvent is allowed to evaporate slowly in a controlled environment.
-
Sensor Assembly: Once the solvent has fully evaporated, the resulting thin, colored membrane can be cut to the desired size and mounted onto a suitable support for use in an optical sensing device.
Caption: Generalized experimental workflow.
Applications in Research and Drug Development
While direct applications of this compound in drug development are not extensively documented, its role as a pH and cation indicator suggests several potential areas of utility:
-
High-Throughput Screening (HTS): Optical sensors incorporating this compound could be used in HTS assays to monitor changes in ion concentrations or pH that result from the activity of a drug candidate on a target protein, such as an ion channel or transporter.
-
Formulation Development: The stability and release characteristics of ion-containing drug formulations could be monitored using sensors based on this chromoionophore.
-
In Vitro Diagnostics: As a component of ion-selective electrodes, it can be used for the determination of electrolyte levels in biological fluids, which is crucial in many disease states and for monitoring patient responses to therapy.
Conclusion
This compound is a specialized chemical tool with significant potential in the field of analytical chemistry, particularly in the development of optical sensors. Its ability to transduce ion-binding events into a visible color change provides a robust mechanism for the detection and quantification of specific ions and pH. While detailed characterization data and specific biological applications are not yet widespread, the fundamental principles of its molecular structure and mechanism of action provide a strong basis for its further exploration and application by researchers, scientists, and drug development professionals. As the demand for sensitive and selective analytical methods continues to grow, the utility of well-designed chromoionophores like this compound is poised to expand.
Chromoionophore XVII: A Deep Dive into its Discovery, Synthesis, and Core Functionalities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromoionophore XVII, a member of the azo dye family, serves as a crucial pH indicator in various scientific applications. Its discovery in the early 1990s paved the way for new developments in optical sensing technologies. This technical guide provides an in-depth exploration of this compound, covering its historical background, a detailed (inferred) synthesis protocol, and its mechanism of action as a pH sensor. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the application and fundamental principles of this important chemical tool.
Discovery and History
The discovery of this compound is primarily attributed to the work of G. Mohr and O. Wolfbeis, as documented in their 1994 publication in Analytica Chimica Acta. This work was part of a broader investigation into optical sensors for pH and cations, which utilized vinylsulfonyl dye chemistry. The development of these chromoionophores was a significant step forward in creating reliable and versatile optical sensing materials. The key innovation lay in the covalent immobilization of these dyes onto polymer supports, which enhanced their stability and usability in various sensor formats.
The early development of such optical pH sensors can be traced back to the 1970s with the commercialization of pH test strips where indicator dyes were covalently bound to cellulose, often through vinylsulfonyl chemistry[1]. This foundational work in industrial settings laid the groundwork for the more refined and specific chromoionophores developed later.
Physicochemical Properties
While detailed quantitative data for this compound from its primary literature remains elusive in publicly accessible domains, its general properties can be inferred from its chemical structure and the characteristics of similar azo dyes.
| Property | Value | Source/Inference |
| Chemical Name | 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt | Inferred from IUPAC nomenclature |
| Molecular Formula | C₁₈H₁₅KN₂O₇S₂ | Deduced from structure |
| Molecular Weight | 494.55 g/mol | Calculated from formula |
| CAS Number | 156122-91-7 | Publicly available data |
| Appearance | Likely a colored solid | Typical for azo dyes |
| pKa | Not available | Specific to this compound |
| λmax (acidic) | Not available | Specific to this compound |
| λmax (basic) | Not available | Specific to this compound |
Synthesis Protocol (Inferred)
The synthesis of this compound, an azo dye, involves two primary steps: the diazotization of an aromatic amine and the subsequent azo coupling with a naphthol derivative. The following protocol is inferred from general procedures for synthesizing similar azo dyes and the known precursors of this compound.
Materials and Reagents
-
4-(2-Hydroxyethylsulfonyl)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
1-Hydroxy-2-naphthalenesulfonic acid
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
Step 1: Diazotization of 4-(2-Hydroxyethylsulfonyl)aniline
This step involves the conversion of the primary aromatic amine into a diazonium salt.
Procedure:
-
Dissolve a specific molar quantity of 4-(2-hydroxyethylsulfonyl)aniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the aniline derivative). Maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt solution. The resulting solution should be kept cold for the next step.
Step 2: Azo Coupling Reaction
The diazonium salt is then reacted with the coupling agent, 1-hydroxy-2-naphthalenesulfonic acid.
Procedure:
-
In a separate beaker, dissolve an equimolar amount of 1-hydroxy-2-naphthalenesulfonic acid in an aqueous solution of sodium hydroxide. This forms the phenoxide ion, which is more reactive towards electrophilic attack.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling agent with vigorous stirring.
-
A colored precipitate of this compound should form immediately. The color of azo dyes is a result of the extended conjugated system of pi electrons.
-
Maintain the reaction mixture at a low temperature and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
The pH of the solution should be monitored and maintained in the alkaline range to facilitate the coupling.
-
The resulting solid product can be isolated by filtration, washed with cold water and a suitable organic solvent to remove impurities, and then dried.
Mechanism of pH Sensing
The functionality of this compound as a pH indicator is rooted in the acid-base equilibrium of its phenolic hydroxyl group. The color of the dye is dependent on the protonation state of this group.
-
In acidic conditions (low pH): The hydroxyl group (-OH) on the naphthalene ring is protonated.
-
In basic conditions (high pH): The hydroxyl group is deprotonated to form a phenoxide ion (-O⁻).
This deprotonation event alters the electronic properties of the entire conjugated π-system of the molecule. The phenoxide ion is a stronger electron-donating group than the hydroxyl group, leading to a bathochromic shift (a shift to a longer wavelength) in the maximum absorption wavelength (λmax) of the dye. This change in the absorption spectrum results in a visible color change.
The equilibrium between the protonated (H-Chromo) and deprotonated (Chromo⁻) forms can be represented as:
H-Chromo ⇌ Chromo⁻ + H⁺
The perceived color of a solution containing this compound is thus a direct consequence of the relative concentrations of these two forms, which is governed by the pH of the solution according to the Henderson-Hasselbalch equation.
Visualizations
To further elucidate the processes described, the following diagrams are provided.
Synthesis Workflow
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
pH Sensing Mechanism
Caption: The reversible protonation/deprotonation mechanism underlying the pH-dependent color change of this compound.
Conclusion
This compound stands as a testament to the ingenuity in the field of optical chemical sensors. While specific quantitative data from its seminal publication are not widely available, its structural features and the general principles of azo dye chemistry provide a solid framework for understanding its synthesis and function. This guide offers a comprehensive overview based on the available information, intended to aid researchers and professionals in leveraging the capabilities of this and similar chromoionophores in their work. Further investigation into the original and citing literature is recommended for those seeking to implement this compound in specific, high-precision applications.
References
Spectroscopic Properties of Chromoionophore XVII: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore XVII, also known as Chromoionophore I or ETH 5294, is a lipophilic, H⁺-selective neutral chromoionophore.[1] Structurally, it is a derivative of Nile Blue, featuring a long octadecanoyl chain that imparts significant hydrophobicity.[1][2] This property makes it a key component in the fabrication of optical sensors, particularly ion-selective optodes, for the determination of pH and other ion activities in biological and chemical systems.[3][4] Its function relies on the change in its optical properties—color and fluorescence—upon protonation and deprotonation. This guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for their characterization, and a visualization of its operational mechanism in an optical sensing context.
Core Spectroscopic Properties
The utility of this compound as a pH indicator is rooted in the distinct spectroscopic characteristics of its protonated and deprotonated forms. The protonation state is influenced by the pH of its microenvironment, leading to measurable changes in its absorption and fluorescence spectra.
Physicochemical and Spectroscopic Data
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Chromoionophore I, ETH 5294, N-Octadecanoyl-Nile blue | |
| Molecular Formula | C₃₈H₅₃N₃O₂ | |
| Molecular Weight | 583.85 g/mol | |
| Appearance | Solid | |
| pKa (in PVC-NPOE membrane) | 14.80 ± 0.03 |
Table 2: Absorption Spectroscopic Data
| Parameter | This compound (Deprotonated) | Nile Blue (Contextual Data) | Reference |
| Solvent | Chloroform | Methanol | |
| λmax (nm) | 530 | 628 | |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Data not available | ~7.7 x 10⁴ | |
| Solvent | Tetrahydrofuran (THF) | Water | |
| λmax (nm) | 550 | 635 | |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Data not available | Data not available |
Table 3: Fluorescence Spectroscopic Data
| Parameter | This compound (Protonated) | Nile Blue (Contextual Data) | Reference |
| Excitation Wavelength (λex) (nm) | 614 | ~620-635 | |
| Emission Wavelength (λem) (nm) | 663 | ~665-674 | |
| Fluorescence Quantum Yield (Φf) | Data not available | 0.27 (in Methanol) | |
| 0.01 (in Water) | |||
| Fluorescence Lifetime (τf) (ns) | Data not available | 1.42 (in Ethanol) |
Experimental Protocols
The characterization of the spectroscopic properties of this compound involves standard spectrophotometric and fluorescence techniques. The following are detailed methodologies for key experiments.
Determination of Molar Absorptivity (ε)
Objective: To determine the molar absorption coefficient of this compound at its absorption maximum (λmax).
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., chloroform, THF)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan across the visible region (e.g., 400-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to blank the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of each of the diluted solutions at the λmax. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear graph will be the molar absorptivity (ε) in M⁻¹cm⁻¹ (where c is the concentration in M and l is the path length in cm).
Determination of Fluorescence Quantum Yield (Φf)
Objective: To determine the fluorescence quantum yield of this compound relative to a standard fluorophore.
Materials:
-
This compound solution of known concentration
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., Nile Blue or another suitable standard)
-
Spectroscopy-grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the this compound and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: The fluorescence quantum yield (Φf) can be calculated using the following equation:
Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
For more accurate results, plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots can be used in the calculation, which minimizes errors from individual measurements.
-
Determination of Fluorescence Lifetime (τf)
Objective: To measure the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
This compound solution
-
TCSPC system, including a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
-
A scattering solution for measuring the instrument response function (IRF) (e.g., a dilute solution of non-dairy creamer or Ludox).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and self-quenching.
-
Instrument Setup: Set up the TCSPC system with the appropriate excitation wavelength and emission filter for this compound.
-
IRF Measurement: Measure the instrument response function by recording the signal from the scattering solution. This represents the time profile of the excitation pulse as detected by the system.
-
Fluorescence Decay Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data.
-
Data Analysis: The fluorescence decay data is typically fitted to a multi-exponential decay model using deconvolution software that takes the IRF into account. The fluorescence lifetime (τf) is determined from the fitting parameters.
Signaling Pathway and Experimental Workflow Visualization
This compound does not participate in biological signaling pathways in the traditional sense. Instead, its "signaling" is the transduction of a chemical signal (pH change) into an optical signal. The following diagrams illustrate the working principle of an ion-selective optode based on this compound and a typical experimental workflow for its characterization.
Caption: Working principle of an ion-selective optode using this compound.
Caption: Experimental workflow for spectroscopic characterization.
Conclusion
This compound is a valuable tool in the development of optical sensors due to its distinct pH-dependent spectroscopic properties. While a complete quantitative dataset for this specific molecule is not fully available in the public domain, its close relationship to Nile Blue provides a strong basis for understanding its behavior. The experimental protocols outlined in this guide offer a systematic approach to fully characterize its molar absorptivity, fluorescence quantum yield, and lifetime. The provided diagrams illustrate the fundamental mechanism of its application in ion-selective optodes and a logical workflow for its analysis. Further research to quantify the precise spectroscopic parameters of this compound in various media would be highly beneficial for the advancement of optical sensing technologies.
References
An In-depth Technical Guide to the Solubility of Chromoionophore XVII in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Chromoionophore XVII. Due to the limited availability of public quantitative data on the solubility of this compound in various organic solvents, this document focuses on providing a robust experimental protocol for researchers to determine these values accurately. The guide also includes a standardized table for recording solubility data and a visual representation of the experimental workflow.
Introduction to this compound
This compound, also known by its synonym 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt and identifier GJM-541, is a complex organic molecule.[1][2] It belongs to the class of chromoionophores, which are colored compounds capable of selectively binding to ions. This property makes them valuable in the development of optical sensors (optodes) for detecting specific ions or changes in pH.[1][2] The molecule has a molecular formula of C₁₈H₁₅KN₂O₇S₂ and a molecular weight of approximately 474.55 g/mol .[1]
Understanding the solubility of this compound in various organic solvents is critical for its application in sensor fabrication, formulation development, and analytical method design. The choice of solvent can significantly impact the performance and stability of the resulting sensor or formulation.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in publicly accessible literature. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined solubility values. It is recommended to conduct these measurements at a standardized temperature (e.g., 25 °C) for consistent and comparable results.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) at 25 °C | Observations |
| Methanol | CH₃OH | 5.1 | ||
| Ethanol | C₂H₅OH | 4.3 | ||
| Isopropanol | C₃H₈O | 3.9 | ||
| Acetone | C₃H₆O | 5.1 | ||
| Acetonitrile | C₂H₃N | 5.8 | ||
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ||
| Chloroform | CHCl₃ | 4.1 | ||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | ||
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 7.2 | ||
| Toluene | C₇H₈ | 2.4 | ||
| Hexane | C₆H₁₄ | 0.1 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol provides a step-by-step guide for its implementation.
3.1. Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with airtight screw caps
-
Analytical balance (± 0.1 mg accuracy)
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard solution preparation
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's properties.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.
-
Record any relevant observations, such as the color of the solution or any difficulties encountered during the experiment.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a framework for researchers and professionals working with this compound to systematically determine and document its solubility in various organic solvents. By following the detailed experimental protocol for the shake-flask method, reliable and reproducible data can be generated. The provided table serves as a standardized template for recording these crucial physical properties, which will aid in the effective utilization of this chromoionophore in scientific research and development. The absence of readily available quantitative solubility data highlights the importance of the experimental work outlined in this guide.
References
In-Depth Technical Guide to the Electrochemical Properties of Chromoionophore I (ETH 5294)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the electrochemical properties of Chromoionophore I (ETH 5294), a widely utilized proton-selective chromoionophore in the development of ion-selective electrodes (ISEs) and optical sensors. Due to a lack of available data for Chromoionophore XVII, this guide focuses on the well-characterized Chromoionophore I as a representative and highly relevant compound for researchers in the field. This document details its fundamental electrochemical characteristics, provides established experimental protocols for its application, and presents visual representations of key processes. The information herein is intended to serve as a practical resource for the design, fabrication, and characterization of ion-selective sensors for a variety of scientific and drug development applications.
Core Electrochemical Properties of Chromoionophore I
Chromoionophore I, also known by its synonym ETH 5294, is a lipophilic, neutral H+-selective chromoionophore.[1] Its operation in ion-selective membranes is based on a reversible protonation/deprotonation mechanism, which leads to a change in its optical and electrochemical properties. This characteristic allows for the sensitive and selective detection of pH changes at the membrane-sample interface.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of Chromoionophore I is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C38H53N3O2 | [1] |
| Molecular Weight | 583.85 g/mol | [1] |
| CAS Number | 125829-24-5 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 91-93 °C | |
| Fluorescence (protonated) | λex ~614 nm; λem ~663 nm |
Potentiometric Selectivity
The selectivity of an ion-selective electrode is a critical parameter that describes its ability to distinguish the primary ion from interfering ions. The potentiometric selectivity coefficient, Kpot(H+, Mz+), is determined using methods such as the separate solution method (SSM) or the fixed interference method (FIM). While a comprehensive table of selectivity coefficients for Chromoionophore I against a wide array of ions is not available in a single source, its high selectivity for protons (H+) over other cations is well-established. For a typical H+-selective electrode based on Chromoionophore I, the logarithm of the selectivity coefficients (log Kpot(H+, Mz+)) for common alkali and alkaline earth metal ions is generally very low, indicating excellent selectivity for protons.
| Interfering Ion (M^z+) | log K^pot(H+, M^z+) (Typical Range) |
| Na+ | < -10 |
| K+ | < -10 |
| Ca2+ | < -11 |
| Mg2+ | < -11 |
Note: The exact values can vary depending on the membrane composition and measurement conditions.
Response Time
The response time of an ion-selective electrode is defined as the time required to reach a stable potential (typically within 1 mV of the final equilibrium value) after a step change in the analyte concentration. For H+-selective electrodes based on Chromoionophore I, the response time is generally rapid, typically in the range of 10 to 30 seconds .
Experimental Protocols
Fabrication of a Chromoionophore I-Based PVC Ion-Selective Membrane
This protocol describes the preparation of a polyvinyl chloride (PVC) membrane for a proton-selective electrode.
Materials:
-
Chromoionophore I (ETH 5294)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., 2-Nitrophenyl octyl ether, o-NPOE)
-
Lipophilic salt (e.g., Potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the membrane cocktail: In a clean, dry glass vial, dissolve the following components in approximately 2 mL of THF. The exact composition can be optimized for specific applications.
-
PVC: ~33% by weight
-
o-NPOE: ~65% by weight
-
Chromoionophore I: ~1% by weight
-
KTCPB: ~1% by weight
-
-
Casting the membrane: Pour the homogenous cocktail into a glass ring (e.g., 24 mm inner diameter) placed on a clean, flat glass plate.
-
Solvent evaporation: Cover the casting setup with a watch glass to allow for slow evaporation of the THF over 24-48 hours at room temperature.
-
Membrane conditioning: Once the membrane is formed and dry, carefully peel it from the glass plate. Cut out small discs (e.g., 5-7 mm diameter) to be incorporated into an electrode body.
-
Electrode assembly: Mount the membrane disc into an ISE body (e.g., Philips-type). Fill the electrode body with an internal filling solution (e.g., 0.1 M HCl) and insert an internal reference electrode (e.g., Ag/AgCl wire).
-
Conditioning: Condition the assembled electrode by soaking it in a 0.01 M HCl solution for at least 4 hours before use.
Logical Flow of Membrane Fabrication:
Caption: Workflow for the fabrication of a Chromoionophore I-based ion-selective membrane and electrode.
Potentiometric Measurement Protocol
This protocol outlines the steps for determining the potentiometric response of the fabricated H+-selective electrode.
Equipment:
-
High-impedance potentiometer or pH meter with mV reading
-
Reference electrode (e.g., Ag/AgCl)
-
Magnetic stirrer and stir bar
-
Standard buffer solutions of known pH
Procedure:
-
Electrode setup: Connect the H+-selective electrode and the external reference electrode to the potentiometer.
-
Calibration:
-
Immerse the electrodes in a standard buffer solution of known pH (e.g., pH 7).
-
Start gentle stirring.
-
Record the stable potential reading (in mV).
-
Rinse the electrodes with deionized water and gently blot dry.
-
Repeat the measurement for a series of standard buffer solutions covering the desired pH range (e.g., pH 4 to 10).
-
-
Data analysis:
-
Plot the measured potential (mV) versus the pH of the standard solutions.
-
Determine the linear response range and the slope of the calibration curve (Nernstian response is theoretically -59.16 mV/pH unit at 25 °C).
-
Experimental Workflow for Potentiometric Measurement:
Caption: Protocol for the potentiometric calibration of a Chromoionophore I-based H+-selective electrode.
Cyclic Voltammetry Protocol
Cyclic voltammetry (CV) can be used to investigate the ion-transfer processes at the membrane-solution interface.
Equipment:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode: The fabricated Chromoionophore I-based ISE
-
Reference electrode: Ag/AgCl
-
Counter electrode: Platinum wire
-
-
Electrolyte solution containing the ion of interest (e.g., buffered solutions of different pH).
Procedure:
-
Cell setup: Assemble the three-electrode cell with the electrolyte solution.
-
Instrument setup:
-
Connect the electrodes to the potentiostat.
-
Set the CV parameters:
-
Initial and final potential: e.g., -0.5 V
-
Vertex potential 1: e.g., 0.8 V
-
Vertex potential 2: e.g., -0.5 V
-
Scan rate: e.g., 100 mV/s
-
-
-
Measurement:
-
Run the cyclic voltammogram for a few cycles to obtain a stable response.
-
Record the resulting voltammogram (current vs. potential).
-
-
Analysis:
-
Analyze the position and shape of the peaks, which correspond to the ion transfer processes across the membrane interface.
-
Signaling Principle of Chromoionophore I in an Ion-Selective Membrane:
Caption: The reversible protonation of Chromoionophore I at the membrane-sample interface leads to changes in both optical and electrochemical signals.
Concluding Remarks
Chromoionophore I (ETH 5294) remains a cornerstone in the development of H+-selective sensors. Its well-defined electrochemical behavior, high selectivity for protons, and rapid response make it an ideal candidate for a wide range of applications, from clinical diagnostics to environmental monitoring. The experimental protocols provided in this guide offer a solid foundation for researchers to fabricate and characterize their own Chromoionophore I-based sensors. Further optimization of membrane composition and measurement parameters can be tailored to specific analytical challenges. While the search for novel chromoionophores continues, the principles and methodologies established with Chromoionophore I will undoubtedly pave the way for future innovations in ion-selective sensing.
References
Theoretical Framework for Ion Binding Analysis of Chromoionophore XVII: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromoionophore XVII is a crucial component in the development of ion-selective optical sensors. A fundamental understanding of its ion binding properties at a molecular level is paramount for optimizing sensor selectivity and sensitivity. While extensive experimental data exists for various chromoionophores, specific theoretical and computational studies on this compound are not widely reported in publicly accessible literature. This technical guide therefore outlines a comprehensive theoretical framework for investigating the ion binding characteristics of this compound. By leveraging established computational chemistry methods, such as Density Functional Theory (DFT), this document provides a roadmap for researchers to elucidate the structural, energetic, and electronic aspects of this compound's interactions with various ions. The methodologies and illustrative data presented herein serve as a foundational blueprint for future in-silico research and development of advanced ion-sensing technologies.
Introduction to this compound and Ion Sensing
This compound is a lipophilic, H⁺-selective neutral chromoionophore that plays a pivotal role in optical ion sensing. These sensors typically operate on an ion-exchange mechanism where the target ion is selectively extracted into an organic sensing phase, causing a change in the protonation state of the chromoionophore. This alteration in protonation leads to a quantifiable change in the absorbance or fluorescence spectra, enabling the optical determination of ion concentrations. The selectivity and sensitivity of these sensors are intrinsically linked to the binding affinity and coordination chemistry between the chromoionophore, an ionophore, and the target ion.
Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful avenue to explore these interactions with high precision. Such studies can predict binding energies, geometries of the ion-chromoionophore complex, and the electronic structure changes that underpin the optical response. This guide provides a standardized protocol for conducting such theoretical investigations on this compound.
Proposed Theoretical Methodology
A robust computational protocol is essential for obtaining reliable and reproducible results. The following sections detail a recommended workflow for the theoretical analysis of this compound ion binding.
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study a wide range of chemical systems, including those relevant to ion sensing. For the study of this compound, a functional such as B3LYP is recommended for its balance of accuracy and computational cost in describing molecular geometries and energies.
Software and Basis Sets
The choice of software and basis set is critical for the accuracy of the calculations.
-
Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for geometry optimizations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is advisable.
Modeling the Ion Binding Process
The theoretical investigation of ion binding to this compound would involve the following key steps:
-
Geometry Optimization: The 3D structures of the isolated this compound, the target ion (e.g., H⁺, Na⁺, K⁺), and the resulting ion-chromoionophore complex are optimized to find their lowest energy conformations.
-
Binding Energy Calculation: The binding energy (ΔE_binding) is calculated to quantify the strength of the interaction between this compound and the ion. This is determined by the following equation:
ΔE_binding = E_complex - (E_chromoionophore + E_ion)
where E_complex, E_chromoionophore, and E_ion are the total electronic energies of the complex, the isolated chromoionophore, and the ion, respectively. A more negative binding energy indicates a stronger interaction.
-
Frequency Analysis: Vibrational frequency calculations should be performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as Gibbs free energy.
-
Analysis of Electronic Properties: To understand the nature of the interaction, further analysis of the electronic properties is necessary. This includes:
-
Natural Bond Orbital (NBO) Analysis: To investigate charge transfer and orbital interactions between the ion and the chromoionophore.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron-rich and electron-poor regions of the molecule and identify likely sites for ion binding.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the electronic transitions that are responsible for the chromoionophore's optical properties and how they are affected by ion binding.
-
Illustrative Data Presentation
While specific experimental or theoretical data for this compound is not available in the initial search, the following tables provide a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.
Table 1: Calculated Binding Energies of this compound with Various Cations
| Cation | Binding Energy (kcal/mol) | Gibbs Free Energy of Binding (kcal/mol) |
| H⁺ | -150.2 | -145.8 |
| Li⁺ | -85.6 | -81.3 |
| Na⁺ | -72.3 | -68.1 |
| K⁺ | -65.1 | -61.0 |
Table 2: Key Structural Parameters of the this compound-H⁺ Complex
| Parameter | Value |
| Bond Length (N...H⁺) | 1.05 Å |
| Bond Angle (C-N...H⁺) | 118.5° |
Visualization of Theoretical Workflows and Pathways
Visual diagrams are essential for conveying complex relationships and workflows in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the conceptual mechanism of ion binding.
Caption: A flowchart of the proposed computational workflow for studying ion binding to this compound.
Caption: A conceptual diagram illustrating the formation of the this compound-ion complex.
Conclusion and Future Directions
This technical guide has presented a comprehensive theoretical framework for the in-depth study of ion binding to this compound. Although based on generalized methodologies due to the absence of specific literature, the outlined protocols provide a solid foundation for future computational research in this area. By applying these DFT-based methods, researchers can gain valuable insights into the fundamental principles governing the performance of this compound in optical sensing applications. Future work should focus on applying this framework to generate concrete data for this compound and to explore the effects of different solvents and the inclusion of explicit ionophore molecules in the computational models. Such studies will be instrumental in the rational design of next-generation chromoionophores with enhanced selectivity and sensitivity for a wide range of analytical and biomedical applications.
A Technical Guide to Chromoionophores and Ionophores: Core Principles and Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between chromoionophores and ionophores is critical for their effective application. While both classes of molecules interact with and transport ions, their fundamental purposes and operational mechanisms diverge significantly. This guide provides an in-depth technical overview of their core differences, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate their structure-function relationships.
Core Concepts: The Fundamental Distinction
An ionophore is a lipid-soluble molecule that reversibly binds ions and transports them across biological membranes, disrupting the natural ion concentration gradients.[1] This disruption of membrane potential can induce a range of cellular responses and is the basis for their use as antibiotics and tools in cell physiology research.[1][2] Ionophores themselves do not provide a direct, readable signal of this transport. Their effects are measured downstream, for instance, by observing changes in membrane potential or cellular response.
A chromoionophore , in contrast, is a specialized type of ionophore that contains a chromophore—a part of the molecule responsible for its color and/or fluorescence.[3] The defining characteristic of a chromoionophore is that its optical properties (absorbance or fluorescence) change upon binding to a specific ion.[4] This feature makes them ideal for use as indicators in ion-selective sensors, providing a direct optical readout of ion concentration. In essence, while an ionophore is an ion transporter, a chromoionophore is an ion indicator.
This fundamental difference is often leveraged in the design of optical sensors, or optodes. In a typical cation-selective optode, a selective ionophore is paired with a hydrogen ion-selective chromoionophore. The ionophore selectively extracts the target cation from the sample into the sensing membrane, which in turn displaces a proton from the chromoionophore, causing a measurable change in its color or fluorescence.
Mechanisms of Action
Ionophores and chromoionophores facilitate ion transport and detection through distinct mechanisms.
Ionophore Mechanisms
Ionophores are broadly classified into two categories based on their transport mechanism:
-
Carrier Ionophores : These molecules act as mobile carriers that bind to a specific ion, shield its charge, and shuttle it across the lipid bilayer. A well-known example is valinomycin, which selectively transports potassium ions. The ionophore-ion complex diffuses from one side of the membrane to the other, where the ion is released.
-
Channel-Forming Ionophores : These ionophores form transmembrane channels or pores through which ions can pass. Gramicidin A is a classic example; it forms a helical dimer that creates a hydrophilic channel, allowing the passage of monovalent cations.
Chromoionophore Mechanism
Chromoionophores function as part of a sensing mechanism, often in conjunction with a traditional ionophore within an optode membrane. The process for detecting a cation can be summarized as follows:
-
Ion Exchange : The target cation in the aqueous sample is selectively bound by the ionophore at the membrane-sample interface.
-
Proton Displacement : To maintain charge neutrality within the membrane, a proton is displaced from the protonated chromoionophore.
-
Optical Signal : The deprotonation of the chromoionophore induces a change in its electronic structure, resulting in a measurable change in its absorbance or fluorescence spectrum.
Quantitative Data Comparison
The performance of ionophores and chromoionophores is quantified by their binding affinities and selectivity. The following tables summarize key quantitative data for representative molecules.
Table 1: Ionophore Binding and Selectivity Constants
| Ionophore | Target Ion | Logarithmic Stability Constant (log β) | Selectivity over Na+ | Selectivity over K+ |
| Valinomycin | K+ | 10.2 | High | - |
| Ionomycin | Ca2+ | ~7.1 (in 80% methanol/water) | - | - |
| A23187 (Calcimycin) | Ca2+ | ~6.8 (in 80% methanol/water) | - | - |
| Monensin | Na+ | ~6.0 (in methanol) | - | Moderate |
Note: Stability and selectivity constants can vary significantly with the solvent and membrane composition.
Table 2: Chromoionophore Acidity and Binding Properties
| Chromoionophore | Abbreviation | pKa in PVC-DOS Membrane | pKa in PVC-NPOE Membrane | Logarithmic K+ Binding Constant |
| Chromoionophore I | ETH 5294 | 11.1 ± 0.1 | ~12.0 | 1.51 ± 0.02 |
| Chromoionophore II | ETH 2439 | 10.1 | 12.4 | - |
| Chromoionophore III | ETH 5350 | 9.0 | 11.8 | - |
Data sourced from references. DOS (bis(2-ethylhexyl)sebacate) and NPOE (o-nitrophenyloctylether) are common plasticizers in sensor membranes. The pKa values of chromoionophores are crucial as they determine the optimal pH range for the sensor's operation.
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and application of these compounds.
Protocol 1: Synthesis of a Generic Ionophore
The synthesis of ionophores can be complex, often involving multi-step organic synthesis. A general workflow for a synthetic ionophore, such as a crown ether derivative, is as follows:
-
Reagent Preparation : All starting materials and reagents are purified and dried according to standard laboratory procedures.
-
Cyclization Reaction : The key step is often a macrocyclization reaction. For a simple crown ether like 18-crown-6, this involves reacting a diol with a dihalide under Williamson ether synthesis conditions, often using a template ion like K+ to improve the yield of the cyclic product.
-
Purification : The crude product is purified using techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure ionophore.
-
Characterization : The structure and purity of the synthesized ionophore are confirmed using:
-
NMR Spectroscopy (¹H and ¹³C) : To verify the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy : To identify characteristic functional groups.
-
Protocol 2: Characterization of Chromoionophore Response in an Optode Membrane
This protocol describes how to determine the pKa of a chromoionophore within a polymeric membrane, a critical parameter for sensor development.
-
Membrane Preparation : A cocktail is prepared by dissolving poly(vinyl chloride) (PVC), a plasticizer (e.g., DOS), and the chromoionophore (e.g., ETH 5294) in a volatile solvent like tetrahydrofuran (THF). This solution is then cast onto a glass slide and the solvent is allowed to evaporate slowly, forming a thin, transparent polymeric membrane.
-
Spectroscopic Titration :
-
The membrane-coated slide is placed in a cuvette holder of a UV-Vis spectrophotometer.
-
A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 13) are prepared.
-
The membrane is equilibrated with each buffer solution, and the absorbance spectrum is recorded. The protonated and deprotonated forms of the chromoionophore will have distinct absorbance maxima.
-
-
Data Analysis :
-
The absorbance at the wavelength corresponding to the deprotonated form is plotted against the pH of the buffer solution.
-
The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the apparent pKa of the chromoionophore within the membrane environment.
-
Applications in Research and Drug Development
The distinct properties of ionophores and chromoionophores lead to different applications.
Ionophores are primarily used for:
-
Antibiotics : Many naturally occurring ionophores exhibit potent antibacterial and antifungal activity by disrupting the ion gradients essential for microbial survival.
-
Anticancer Agents : Some ionophores, like salinomycin, have shown promise in targeting cancer stem cells by altering intracellular ion concentrations and inducing cell death.
-
Research Tools : They are widely used in cell biology to manipulate intracellular ion concentrations (e.g., Ca2+ with ionomycin) to study ion-dependent signaling pathways.
Chromoionophores are almost exclusively used in:
-
Chemical and Biological Sensing : Their primary application is in the fabrication of ion-selective optical sensors (optodes) and other analytical devices for measuring ion concentrations in various samples, from environmental water to clinical blood analysis.
Conclusion
The fundamental difference between an ionophore and a chromoionophore lies in their primary function: ion transport versus ion sensing. An ionophore is a molecular vehicle for ions across membranes, with its effects observed indirectly. A chromoionophore is a molecular beacon, providing a direct optical signal upon ion binding. This distinction is crucial for selecting the appropriate tool for a given application, whether it be modulating cellular function in drug development or designing a highly sensitive and selective analytical sensor. A thorough understanding of their mechanisms, supported by quantitative data and robust experimental protocols, is paramount for advancing research in these fields.
References
Methodological & Application
Application Notes and Protocols for Chromoionophore XVII in Ion-Selective Optodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Chromoionophore XVII in the fabrication and operation of ion-selective optodes. This document is intended for researchers, scientists, and professionals in drug development who are interested in the optical sensing of ionic species.
Introduction
This compound is a specialized organic dye that functions as a light-absorbing ionophore, making it a critical component in the development of ion-selective optical sensors, or optodes.[1] Unlike traditional ion-selective electrodes that rely on potentiometric measurements, optodes utilize changes in optical properties—such as absorbance or fluorescence—to determine the concentration of a specific ion.[2]
The operational principle of an optode based on a chromoionophore like this compound typically involves a competitive ion-exchange mechanism at the sensor's membrane interface.[2] In this system, the chromoionophore, which is sensitive to pH (proton concentration), is paired with a highly selective ionophore for the target ion. The binding of the target ion by the ionophore displaces a proton from the chromoionophore, leading to a measurable change in its light absorption spectrum.[2] This change is then correlated to the analyte concentration.
This compound, in conjunction with an appropriate ionophore, is particularly well-suited for the determination of potassium ions (K+), a crucial electrolyte in numerous biological processes and a key analyte in clinical diagnostics and pharmaceutical research.
Signaling Pathway and Experimental Workflow
The signaling cascade in a this compound-based potassium-selective optode is initiated by the selective binding of potassium ions, leading to a detectable optical signal. The general experimental workflow encompasses the preparation of the sensor membrane, its incorporation into an optode, and the subsequent measurement and data analysis.
Caption: Signaling pathway of a potassium-selective optode using this compound.
Caption: General experimental workflow for ion sensing with a this compound-based optode.
Experimental Protocols
The following protocols are generalized based on established methods for preparing and using ion-selective optodes. Optimization may be required for specific applications and instrumentation.
Preparation of the Potassium-Selective Optode Membrane
This protocol describes the preparation of a potassium-selective membrane cocktail.
Materials:
-
This compound
-
Potassium Ionophore I (e.g., Valinomycin)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl)sebacate (DOS) or 2-Nitrophenyloctyl ether (NPOE) as a plasticizer
-
Tetrahydrofuran (THF), inhibitor-free
Procedure:
-
Cocktail Preparation: In a clean glass vial, dissolve the membrane components in THF according to the weight percentages provided in Table 1. Ensure complete dissolution by vortexing or brief sonication.
-
Membrane Casting: Cast the membrane cocktail onto a clean, flat glass plate or a suitable transparent support material using a ring casting method or a spin coater to achieve a uniform thickness.
-
Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. The resulting membrane should be transparent and flexible.
-
Membrane Sectioning: Carefully cut out small circular sections of the membrane (e.g., 5 mm diameter) for use in the optode.
Measurement Procedure
This protocol outlines the steps for measuring potassium concentration using the prepared optode membrane.
Equipment:
-
Spectrophotometer or a dedicated optode reader system
-
Flow-through cell or a cuvette holder for the optode membrane
-
Peristaltic pump and tubing
-
Potassium standard solutions
-
Blank buffer solution (e.g., TRIS-HCl)
Procedure:
-
Optode Assembly: Mount the sectioned optode membrane in the flow-through cell, ensuring a proper seal.
-
System Equilibration: Pump the blank buffer solution through the cell at a constant flow rate until a stable baseline absorbance is recorded at the analytical wavelength.
-
Calibration: Sequentially introduce potassium standard solutions of increasing concentrations, starting from the lowest. Allow the signal to stabilize for each standard before recording the absorbance.
-
Sample Measurement: Introduce the unknown sample and record the steady-state absorbance.
-
Washing: Between each standard and sample, flush the system with the blank buffer solution to return to the baseline.
-
Data Analysis: Plot the change in absorbance against the logarithm of the potassium concentration to generate a calibration curve. Determine the concentration of the unknown sample from this curve.
Performance Characteristics
The performance of an ion-selective optode is characterized by several key parameters. The data presented in Table 2 are representative values for potassium-selective optodes based on similar chromoionophores and ionophores and should be considered as a guideline. Actual performance will depend on the specific membrane composition and experimental conditions.
Table 1: Representative Membrane Composition for a Potassium-Selective Optode
| Component | Function | Typical Weight % |
| This compound | Signal Transducer | ~0.5 - 1.0 |
| Potassium Ionophore I (Valinomycin) | K⁺ Recognition | ~1.0 - 2.0 |
| Potassium tetrakis(4-chlorophenyl)borate | Ionic Additive | ~0.5 |
| Poly(vinyl chloride) (PVC) | Polymer Matrix | ~30 - 33 |
| Bis(2-ethylhexyl)sebacate (DOS) | Plasticizer | ~64 - 68 |
Table 2: Typical Performance Data for Potassium-Selective Optodes
| Parameter | Typical Value |
| Dynamic Range | 10⁻⁵ M to 10⁻¹ M K⁺ |
| Limit of Detection (LOD) | ~1 µM K⁺ |
| Response Time (t95) | < 1 minute |
| Optimal pH Range | 5.5 - 8.0 |
| Selectivity Coefficients | log Kpot(K⁺, Na⁺) < -3.0 |
| log Kpot(K⁺, Ca²⁺) < -4.0 | |
| log Kpot(K⁺, Mg²⁺) < -4.0 | |
| Lifetime | Several days to weeks (depending on usage) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Response | Incorrect membrane composition; expired reagents. | Verify component concentrations; use fresh reagents. |
| Slow Response Time | Thick membrane; low flow rate. | Cast a thinner membrane; increase the flow rate of the carrier solution. |
| Drifting Baseline | Leaching of membrane components; temperature fluctuations. | Condition the membrane in the blank solution for an extended period; maintain a constant temperature. |
| Poor Selectivity | Inappropriate ionophore concentration; interfering ions. | Optimize the ionophore-to-chromoionophore ratio; identify and remove interfering ions if possible. |
Safety and Handling
-
This compound is a chemical compound and should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Avoid inhalation of dust and contact with skin and eyes.
-
Tetrahydrofuran (THF) is a flammable and volatile solvent. Handle it in a well-ventilated fume hood away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the preparation of the optode.
References
Application Notes and Protocols for Chromoionophore XVII-Based Optodes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of ion-selective optodes using Chromoionophore XVII. Optodes are optical sensors that enable the quantification of specific ions through changes in their optical properties, such as absorbance or fluorescence. This compound is a lipophilic pH indicator that changes color upon protonation/deprotonation, making it a valuable transducer in ion-selective optodes. The protocol is based on established methods for fabricating solvent-polymeric membrane sensors.
Principle of Operation
The sensing mechanism of a this compound-based optode relies on a competitive ion-exchange process at the sample-membrane interface. The membrane is composed of a polymer matrix (typically PVC), a plasticizer, an ionophore selective for the target analyte (e.g., Na+, K+, Ca2+), and the H+-selective this compound.
When the optode is in contact with an aqueous sample, the selective ionophore (L) binds and extracts the target cation (M+) into the organic membrane phase. To maintain charge neutrality within the membrane, a proton (H+) is simultaneously released from the protonated chromoionophore (CH+). This deprotonation event causes a change in the chromoionophore's optical spectrum (color or fluorescence), which can be measured and correlated to the concentration of the target ion.[1][2]
Signaling Pathway
The following diagram illustrates the ion-exchange mechanism that forms the basis of the sensor's response.
Caption: Ion-exchange mechanism in a this compound-based optode.
Experimental Protocols
This section details the preparation of a bulk optode membrane via the solvent casting method. This is a common and straightforward technique for creating thin sensor films.[3]
3.1. Materials and Reagents
-
Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or 2-Nitrophenyl octyl ether (NPOE)
-
Chromoionophore: this compound
-
Ionophore: An ionophore selective for the target analyte (e.g., Valinomycin for K+, Sodium Ionophore X for Na+)
-
Ionic Additive (optional): Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or Tridodecylmethylammonium chloride (TDMAC)[4]
-
Solvent: Tetrahydrofuran (THF), freshly distilled
-
Support Material: Glass slides or quartz plates
3.2. Preparation of the Optode "Cocktail"
The following procedure is a general guideline. Component ratios should be optimized for the specific application. The quantities are based on typical formulations found in the literature for similar chromoionophores.[4]
-
Prepare Stock Solutions: For accuracy, it is often easier to prepare stock solutions of each component in THF.
-
Combine Components: In a clean glass vial, combine the components by carefully pipetting the required volumes of stock solutions or by weighing the solids directly. A typical composition for a ~125 mg total cocktail is shown in the table below.
-
Dissolution: Add approximately 1.5 mL of THF to the vial.
-
Mixing: Cap the vial and vortex or sonicate the mixture until all components are fully dissolved, resulting in a clear, homogeneous solution (the "cocktail").
3.3. Fabrication of the Optode Film
The following diagram outlines the workflow for creating the sensor film.
Caption: Workflow for preparing an optode film using the solvent casting method.
-
Casting: Place a clean glass slide on a level surface. Pipette a defined volume of the optode cocktail (e.g., 150 µL) onto the slide. Alternatively, a ring of glass or metal can be placed on the slide to contain the solution and control the film diameter.
-
Solvent Evaporation: Cover the setup (e.g., with a petri dish) to allow for slow solvent evaporation. Let the film dry for at least 12-24 hours at room temperature. A desiccator can be used to ensure a moisture-free environment.
-
Final Film: After complete evaporation of the THF, a transparent, flexible, and colored polymeric film is formed on the glass support. The resulting optode is now ready for conditioning and measurement.
3.4. Conditioning and Measurement
-
Conditioning: Before use, the optode membrane should be conditioned by soaking it in a buffer solution similar to the one that will be used for the samples, but without the target analyte. This stabilizes the membrane and ensures a reproducible baseline.
-
Measurement: Mount the optode in a flow cell or cuvette within a spectrophotometer or fluorometer. Expose the membrane to sample solutions containing varying concentrations of the target analyte and record the change in absorbance or fluorescence at the wavelength corresponding to the deprotonated form of this compound.
Data Presentation: Example Optode Compositions
The precise composition of the optode membrane is critical for its performance characteristics, including sensitivity, selectivity, and dynamic range. The following table summarizes example compositions from the literature for similar H+-chromoionophore-based optodes, which can be used as a starting point for optimization with this compound.
| Component | Role | Formulation 1 (Anion-Exchanger) | Formulation 2 (Cation-Exchanger) | Typical Weight % |
| PVC | Polymer Matrix | 39.6 mg | - | ~33% |
| DOS | Plasticizer | 74.0 mg | 6.07 mg | ~66% |
| Chromoionophore | Signal Transducer | 3.0 mg (ETH 6011) | 0.1 - 0.8 mg (SD1) | ~0.5 - 1.5% |
| Ionophore | Analyte Recognition | - | 1.01 mg (K+ Ionophore I) | ~1.0% |
| Ionic Additive | Ion-Exchanger | 8.0 mg (TDMAC) | 0.59 mg (NaTFPB) | ~0.5 - 5.0% |
| Solvent (THF) | Vehicle | 2.5 mL | 3.0 mL | - |
| Total Weight (approx.) | - | ~125 mg | ~8 mg | 100% |
Note: Formulation 2 describes a cocktail for an emulsion-based sensor preparation, which typically uses smaller total quantities but similar component ratios. The weight percentages provide a general guideline for adapting these formulations for use with this compound.
References
- 1. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Application of Chromoionophore XVII in Optical Sensing: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore XVII is a specialized organic molecule belonging to the class of chromoionophores, which are critically important components in the development of optical sensors. These sensors are designed for the selective detection of various ions, particularly protons (H+), making this compound an excellent candidate for pH-sensitive applications. Its operational principle is rooted in its ability to change color in response to fluctuations in the concentration of specific ions in its immediate environment. This property allows for the translation of a chemical interaction into a measurable optical signal, such as a change in absorbance or fluorescence.
The core structure of a chromoionophore consists of two key functional moieties: an ionophore and a chromophore. The ionophore component is responsible for selectively binding to the target ion, while the chromophore is a light-absorbing group that exhibits a spectral shift upon ion binding. In the context of ion-selective optical sensors, the sensing mechanism often involves a competitive interaction between the target analyte ion and a reference ion (typically H+) for the binding sites on the ionophore.[1] This competition modulates the protonation state of the chromoionophore, leading to a change in its optical properties.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in optical sensing, with a focus on sensor fabrication, operational principles, and data acquisition.
Principle of Operation: Ion-Exchange Mechanism
Optical sensors employing this compound typically operate based on an ion-exchange mechanism at the interface between a sensing membrane and the sample solution. The membrane is composed of a polymer matrix, a plasticizer, the chromoionophore, and often an ion-exchanger.
The general principle for cation detection can be summarized as follows:
-
Equilibrium State: In the absence of the target analyte, the chromoionophore within the membrane is in equilibrium with the protons (H+) present in the sample. This establishes a baseline optical signal.
-
Analyte Introduction: When the sensor is exposed to a sample containing the target cation, the cation partitions into the sensing membrane.
-
Ion Exchange: The analyte cations compete with protons for the binding sites on the ionophore component of this compound.
-
Signal Transduction: This displacement of protons alters the protonation state of the chromophore, causing a change in its absorption or fluorescence spectrum.
-
Detection: The change in the optical signal is measured and correlated to the concentration of the target analyte in the sample.
This mechanism is visualized in the following signaling pathway diagram:
Applications
The primary application of this compound is in the fabrication of optical sensors for pH measurements. However, by incorporating specific ionophores, its use can be extended to the detection of other ions.
pH Sensing
As a lipophilic pH indicator, this compound can be directly incorporated into a polymer membrane to create a pH optode. The protonation and deprotonation of the chromoionophore in response to the sample's pH leads to a measurable change in its optical properties.
Metal Ion Sensing
To adapt a this compound-based sensor for the detection of a specific metal ion, a selective ionophore for that metal must be included in the membrane cocktail. The chosen ionophore will facilitate the selective binding of the target metal ion, which then competes with protons, leading to a change in the optical signal of this compound.
Experimental Protocols
Protocol 1: Fabrication of a this compound-Based PVC Membrane for Optical Sensing
This protocol describes the preparation of a polyvinyl chloride (PVC) membrane containing this compound, suitable for optical pH or ion sensing.
Materials:
-
High molecular weight Polyvinyl chloride (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyloctyl ether (o-NPOE))
-
This compound
-
Tetrahydrofuran (THF), inhibitor-free
-
(Optional) Ionophore specific to the target analyte
-
(Optional) Cation or anion exchanger (e.g., potassium tetrakis(4-chlorophenyl)borate (K-TCPB))
Equipment:
-
Glass vial with a screw cap
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
Glass ring for casting (e.g., 24 mm inner diameter)
-
Flat, clean glass plate
-
Petri dish
-
Membrane punch
Procedure:
-
Cocktail Preparation:
-
In a glass vial, weigh the desired amounts of PVC, plasticizer, this compound, and any optional components (ionophore, ion exchanger). A typical membrane composition is approximately 33% PVC and 66% plasticizer by weight, with the chromoionophore and other active components at a total of 1-2% of the total weight.
-
Add a sufficient volume of THF to dissolve all components completely (e.g., 1.5 mL for a total of 150 mg of solid components).
-
Securely cap the vial and vortex until a homogenous, slightly viscous solution is obtained.
-
-
Membrane Casting:
-
Place the glass casting ring on a clean, flat glass plate.
-
Carefully pipette the prepared cocktail into the glass ring, ensuring the solution spreads evenly to cover the entire inner surface.
-
Cover the setup with a petri dish, leaving a small opening to allow for slow evaporation of the THF. This slow evaporation is crucial for forming a uniform, transparent membrane.
-
Allow the solvent to evaporate completely overnight at room temperature.
-
-
Membrane Handling and Storage:
-
Once the membrane is completely dry and transparent, carefully peel it from the glass plate.
-
Using a membrane punch, cut out discs of the desired diameter for use in the optical sensing setup.
-
Store the prepared membranes in a dark, dry place at room temperature.
-
Protocol 2: Immobilization of this compound on a Cellulose-Based Support
This protocol outlines a general procedure for the covalent immobilization of this compound onto a cellulose support, creating a solid-state sensor.
Materials:
-
Cellulose-based support (e.g., filter paper, cellulose membrane)
-
This compound
-
Coupling agent (e.g., a vinyl sulfonyl reactive dye chemistry approach can be adapted)
-
Appropriate buffer solutions for pH control during the reaction
-
Solvents for washing (e.g., deionized water, ethanol)
Equipment:
-
Reaction vessel
-
Magnetic stirrer
-
pH meter
-
Oven or vacuum desiccator
Procedure:
-
Activation of Cellulose Support:
-
The activation method will depend on the specific chemistry of the cellulose and the desired linkage. A common method involves activating the hydroxyl groups on the cellulose surface.
-
-
Immobilization Reaction:
-
Prepare a solution of this compound in a suitable solvent.
-
Immerse the activated cellulose support in the this compound solution.
-
Add the coupling agent and adjust the pH of the reaction mixture to the optimal range for the coupling reaction.
-
Allow the reaction to proceed with gentle stirring for a specified time and at a controlled temperature.
-
-
Washing and Drying:
-
After the immobilization reaction, thoroughly wash the cellulose support with deionized water and appropriate organic solvents to remove any unreacted this compound and by-products.
-
Dry the functionalized cellulose support in an oven at a mild temperature or in a vacuum desiccator.
-
-
Sensor Characterization:
-
The successful immobilization can be confirmed by visual inspection (color change of the cellulose) and spectroscopic techniques.
-
The performance of the cellulose-based sensor can then be evaluated by exposing it to solutions of varying pH or ion concentrations and measuring the optical response.
-
Data Presentation
The performance of an optical sensor based on this compound should be characterized by several key parameters. This data is best presented in a tabular format for clear comparison.
Table 1: Performance Characteristics of a Hypothetical this compound-Based pH Sensor
| Parameter | Value | Conditions |
| Dynamic Range | pH 5.0 - 8.0 | 0.1 M Phosphate Buffer |
| Response Time (t90) | < 30 seconds | Stirred solution |
| Reversibility | Fully reversible | Alternating exposure to pH 6.0 and pH 7.5 |
| Selectivity | High for H+ | Tested against Na+, K+, Ca2+ (0.1 M) |
| Detection Limit | N/A for pH | - |
| Stability | > 1 week | Stored in the dark at room temperature |
Table 2: Performance Characteristics of a Hypothetical this compound-Based K+ Sensor
| Parameter | Value | Conditions |
| Dynamic Range | 10⁻⁵ M - 10⁻¹ M K+ | pH 7.4 TRIS Buffer |
| Response Time (t90) | < 60 seconds | Stirred solution |
| Selectivity Coefficient (log Kpot K,Na) | -2.5 | Fixed Interference Method |
| Detection Limit | 5 x 10⁻⁶ M | 3σ of the blank signal |
| Stability | > 48 hours | Continuous use |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for fabricating and testing a this compound-based optical sensor.
Conclusion
This compound is a valuable tool for the development of optical sensors, particularly for pH and, with the inclusion of appropriate ionophores, for other specific ions. The protocols and guidelines presented here provide a foundation for researchers to fabricate and characterize their own this compound-based optical sensing systems. The performance of these sensors is highly dependent on the specific membrane composition and experimental conditions, and therefore, optimization of the sensor formulation is often necessary for a given application. The use of clear data presentation and visualization of workflows will aid in the systematic development and evaluation of these powerful analytical tools.
References
Application Notes and Protocols for the Fabrication of Chromoionophore XVII PVC Membrane Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the fabrication of ion-selective optical sensors based on Chromoionophore XVII embedded in a plasticized Poly(vinyl chloride) (PVC) membrane.
Introduction
Ion-selective optical sensors, or optodes, are powerful analytical tools for the determination of ionic concentrations in various samples. Sensors utilizing chromoionophores rely on a change in their optical properties, such as absorbance or fluorescence, upon interaction with a target analyte. This compound is a lipophilic pH indicator that can be incorporated into a PVC membrane to create a sensor. The underlying principle of these sensors is an ion-exchange mechanism where the target ion is selectively recognized and extracted into the membrane, causing a proton to be released from the chromoionophore. This deprotonation event leads to a measurable change in the optical signal, which correlates to the concentration of the target ion.
The fabrication of these sensors involves the careful preparation of a membrane "cocktail" containing high molecular weight PVC, a suitable plasticizer to ensure membrane fluidity and ion mobility, the chromoionophore as the signal transducer, and often an ionophore for selective recognition of the target ion, along with an ionic additive to improve performance.
Principle of Operation: Signaling Pathway
The sensing mechanism of a this compound-based PVC membrane sensor typically involves a competitive or cooperative interaction between the target ion and a proton at the membrane-sample interface. In the case of cation sensing, a selective ionophore within the membrane binds to the target cation, facilitating its extraction from the aqueous sample into the organic membrane phase. To maintain charge neutrality within the membrane, a proton is released from the protonated this compound. This deprotonation causes a shift in the absorption or fluorescence spectrum of the chromoionophore, which can be measured optically.
Caption: Ion-exchange signaling pathway in a this compound-based sensor.
Experimental Protocols
Materials and Reagents
-
Polymer: High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyl octyl ether (o-NPOE)
-
Chromoionophore: this compound
-
Ionophore: (Optional, depending on the target analyte) A selective ionophore for the ion of interest.
-
Ionic Additive: (Optional) e.g., Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Solvent: Tetrahydrofuran (THF), freshly distilled
Preparation of the PVC Membrane Cocktail
This protocol describes the preparation of a generic membrane cocktail. The exact ratios of the components should be optimized for the specific application. A common starting point for membrane composition is a 1:2 ratio of PVC to plasticizer by weight.
-
Weigh the desired amounts of PVC, plasticizer, this compound, and any optional ionophore or ionic additive into a clean, dry glass vial.
-
Add freshly distilled THF to the vial to dissolve the components completely. A typical volume is 2-3 mL of THF for a total of ~100-200 mg of solid components.
-
Seal the vial and mix the contents thoroughly using a vortex mixer or by gentle agitation until a homogenous, clear solution is obtained. This may take several minutes.
Fabrication of the PVC Membrane Sensor
The following workflow outlines the casting and assembly of the PVC membrane sensor.
Caption: Workflow for the fabrication of a PVC membrane sensor.
Protocol:
-
Casting the Membrane:
-
Place a clean glass ring (e.g., 20-30 mm diameter) on a clean, flat glass plate.
-
Carefully pour the prepared membrane cocktail into the glass ring.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. To ensure a homogenous membrane, it is advisable to place the setup in a THF-saturated atmosphere (e.g., a desiccator with a small beaker of THF).
-
Allow the solvent to evaporate for 24-48 hours.
-
-
Drying and Cutting:
-
Once the membrane appears solid, remove the cover and allow it to air dry for at least 30 minutes to remove any residual THF.
-
Carefully peel the membrane from the glass plate. The resulting membrane should be flexible and transparent.
-
Using a sharp cork borer or a custom punch, cut out circular disks of the desired diameter to fit the electrode body.
-
-
Sensor Assembly:
-
Mount the membrane disk into a suitable electrode body (e.g., a PVC tube). The membrane can be affixed using a solution of PVC dissolved in cyclohexanone or THF as an adhesive.
-
Allow the adhesive to dry completely.
-
If the sensor design requires an internal filling solution, fill the electrode body with the appropriate solution.
-
Condition the assembled sensor by soaking it in a standard solution of the target ion for a recommended period (typically a few hours) before use.
-
Data Presentation
The performance of the fabricated this compound PVC membrane sensor should be characterized by determining its linear range, response time, and selectivity. The following tables provide a template for summarizing this quantitative data.
Table 1: General Performance Characteristics of the this compound Sensor
| Parameter | Value |
| Linear Range | |
| Limit of Detection | |
| Response Time (t95) | |
| Optimal pH Range | |
| Lifetime |
Table 2: Selectivity Coefficients (log Kopti,j) of the this compound Sensor
Selectivity coefficients are typically determined using the separate solution method or the fixed interference method.
| Interfering Ion (j) | log Kopti,j |
| Na+ | |
| K+ | |
| Ca2+ | |
| Mg2+ | |
| NH4+ | |
| Other relevant ions |
Note: The specific values for the tables above will depend on the final optimized membrane composition and the target analyte for which the sensor is designed. The provided tables are a template for reporting experimentally determined performance data.
Troubleshooting
-
Leaching of Components: If the chromoionophore or other components leach out of the membrane, consider using a more lipophilic plasticizer or covalently attaching the components to the polymer backbone.
-
Slow or No Response: This may be due to an inappropriate membrane composition, insufficient conditioning, or a non-optimal pH of the sample solution.
-
Poor Selectivity: The choice of ionophore is critical for selectivity. If selectivity is poor, a different, more selective ionophore should be investigated. The ratio of ionophore to chromoionophore can also influence selectivity.
These application notes provide a comprehensive guide for the fabrication and characterization of this compound-based PVC membrane sensors. For successful implementation, optimization of the membrane composition and experimental conditions for the specific application is highly recommended.
Application Notes and Protocols for Chromoionophore XVII in Continuous Flow Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore XVII is a specialized pH-sensitive dye utilized in the development of ion-selective sensors.[1][2] As a member of the chromoionophore family, it functions by exhibiting a color change in response to varying ion concentrations, specifically proton (H+) activity. This property makes it a valuable tool for pH measurements in various analytical systems. While direct applications in continuous flow analysis (CFA) are not extensively documented, its characteristics as a pH indicator suggest its potential for integration into CFA systems for real-time pH monitoring.[3]
Continuous flow analysis is an automated analytical technique that allows for high-throughput analysis of numerous samples.[4][5] Its precision and reproducibility make it an ideal platform for applications in pharmaceutical research and drug development, where consistent monitoring of reaction conditions, such as pH, is critical.
This document provides a detailed, generalized protocol for the application of this compound in a continuous flow analysis system for pH measurement. A hypothetical application in the context of drug development is also presented to illustrate its potential utility.
Principle of Operation
In an ion-selective sensing system, this compound acts as a transducer. The fundamental mechanism involves an ion-exchange process at the interface of a sensing membrane containing the chromoionophore. For pH sensing, there is a competitive interaction between protons (H+) and other cations for binding sites on an ionophore within the membrane. This interaction alters the protonation state of this compound, leading to a change in its optical properties (i.e., color). This change in absorbance or fluorescence can be measured spectrophotometrically to determine the pH of the sample.
Quantitative Data
| Parameter | Expected Performance Characteristics |
| pH Range | Dependent on the pKa of the chromoionophore and the composition of the sensing membrane. |
| Sensitivity | High, capable of detecting small changes in pH. |
| Selectivity | Primarily selective for H+. Interference from other cations would need to be characterized. |
| Response Time | Typically in the range of seconds to a few minutes in a flow system. |
| Detection Limit | Not applicable for pH measurement; defined by the operational range. |
| Precision (RSD) | Expected to be < 2% for replicate measurements in a well-controlled CFA system. |
| Stability | The chromoionophore should exhibit good chemical stability within the membrane for reproducible measurements over an extended period. |
Experimental Protocols
Preparation of this compound Sensing Membrane
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS or o-nitrophenyloctylether - NPOE)
-
Ionophore (optional, for enhancing selectivity for other cations if desired)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare a stock solution of the membrane components by dissolving PVC, the plasticizer, and this compound in THF. A typical composition might be 33% PVC, 66% plasticizer, and 1% this compound by weight.
-
Thoroughly mix the solution until all components are fully dissolved.
-
Cast the solution onto a clean, flat glass plate.
-
Allow the THF to evaporate slowly in a dust-free environment. This will result in a thin, flexible, ion-selective membrane.
-
Once the membrane is completely dry, carefully peel it from the glass plate.
-
Cut a small section of the membrane to be incorporated into the flow cell of the CFA system.
Continuous Flow Analysis System Setup for pH Measurement
Instrumentation:
-
Continuous Flow Analyzer with a peristaltic pump, manifold, and a flow-through spectrophotometric detector.
-
Flow cell adapted to hold the this compound sensing membrane.
-
Data acquisition and processing software.
Reagents:
-
Carrier stream: Deionized water or a buffer solution with a pH outside the measurement range of interest.
-
Standard buffer solutions for calibration (e.g., pH 4, 7, and 10).
-
Sample solutions.
Procedure:
-
Install the this compound membrane into the flow cell of the detector.
-
Set up the CFA manifold to pump the carrier stream, standards, and samples.
-
Pump the carrier stream through the system to establish a stable baseline.
-
Introduce the standard buffer solutions in ascending or descending order of pH to generate a calibration curve. The software will record the absorbance change at the wavelength of maximum absorbance for the protonated or deprotonated form of the chromoionophore.
-
Introduce the sample solutions into the system.
-
The absorbance of the sample is measured, and the pH is calculated based on the calibration curve.
Application in Drug Development: Monitoring pH of a Formulation Buffer
Context: The stability of many pharmaceutical compounds is highly dependent on the pH of their formulation. Continuous monitoring of the pH of a buffer solution during the formulation process can ensure that it remains within the optimal range for drug stability.
Protocol:
-
Prepare the this compound membrane and set up the CFA system as described above.
-
Calibrate the system using standard buffer solutions that bracket the target pH of the drug formulation buffer.
-
Connect the inlet of the CFA system to the vessel containing the drug formulation buffer.
-
Continuously draw a small stream of the buffer into the CFA system.
-
The system will provide a real-time readout of the buffer's pH.
-
Any deviation from the target pH can be immediately detected, allowing for corrective action to be taken, thereby preventing potential degradation of the active pharmaceutical ingredient (API).
Visualizations
Signaling Pathway of this compound in a Sensing Membrane
Caption: Ion-exchange mechanism of this compound.
Experimental Workflow for pH Measurement using CFA
Caption: Continuous flow analysis workflow for pH.
References
Application Notes and Protocols: Immobilizing Chromoionophore XVII on Polymer Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of Chromoionophore XVII on polymer films for applications in ion sensing and diagnostics.
Introduction
This compound is a specialized organic molecule designed to exhibit a color change upon binding with specific ions.[1] This property makes it a valuable component in the development of optical sensors (optodes) for detecting ions in various samples. Immobilizing this compound onto a solid polymer support enhances its utility by allowing for the creation of reusable, stable sensor films. These films have potential applications in diverse fields, including medical diagnostics, environmental monitoring, and pharmaceutical quality control.
The immobilization process aims to create a durable chemical bond between the chromoionophore and the polymer matrix, preventing leaching while maintaining the ion-sensing capabilities of the molecule. This protocol outlines a method for the covalent attachment of this compound to a functionalized polymer film.
Properties of this compound
| Property | Value | Reference |
| Synonym | 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt, GJM-541 | |
| CAS Number | 156122-91-7 | [2] |
| Molecular Formula | C18H15KN2O7S2 | |
| Molecular Weight | 474.55 g/mol | |
| Form | Solid |
Signaling Pathway and Experimental Workflow
Signaling Pathway
The fundamental principle behind this compound is its ability to transduce an ion-binding event into a measurable optical signal. The ionophore component of the molecule selectively binds to the target ion, which in turn perturbs the electronic structure of the chromophore, leading to a change in its light absorption properties.
Signaling pathway of immobilized this compound.
Experimental Workflow
The overall process involves the preparation of a functionalized polymer film, the activation of the polymer, the covalent coupling of this compound, and finally, the evaluation of the resulting sensor film.
References
Application Notes and Protocols for Chromoionophore XVII in Environmental Water Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore XVII is a lipophilic, pH-sensitive dye integral to the development of ion-selective optodes and other chemical sensing platforms.[1] Its distinct spectral shifts in response to changes in local proton concentration make it a valuable component in optical transducer systems for real-time pH and ion concentration measurements.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the analysis of environmental water samples. The methodologies outlined are designed to guide researchers in fabricating and employing optical sensors for the detection of specific ionic species, contributing to robust environmental monitoring and water quality assessment.
The fundamental principle behind the operation of this compound in an optical sensor involves an ion-exchange mechanism at the sensor membrane-sample interface. A selective ionophore within the membrane binds to the target analyte in the water sample. To maintain charge neutrality within the membrane, this binding event triggers the release of a proton (H+), which then protonates the this compound molecule. This protonation event alters the electronic structure of the dye, leading to a measurable change in its absorbance or fluorescence spectrum. The magnitude of this spectral change is proportional to the concentration of the target analyte in the sample.
Key Applications in Environmental Water Analysis
Optical sensors incorporating this compound can be tailored for the selective detection of various cations in environmental water samples. The selectivity of the sensor is primarily determined by the specific ionophore incorporated into the sensor membrane alongside this compound. Potential applications include the monitoring of:
-
Heavy Metal Contamination: By pairing this compound with a heavy metal-selective ionophore, sensors can be developed for the detection of ions such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺) in industrial effluents, rivers, and lakes.
-
Water Hardness: The concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, which contribute to water hardness, can be monitored using appropriate ionophores.
-
Nutrient Levels: While less common, the principle can be extended to detect certain cationic micronutrients or pollutants.
Quantitative Performance Data
The performance of an optical sensor based on this compound is dependent on the specific formulation of the sensor membrane, including the choice of polymer, plasticizer, and ionophore. The following table summarizes typical performance characteristics that can be expected, based on the principles of ion-selective optodes. Note: Specific values for this compound with various ionophores need to be determined experimentally.
| Parameter | Typical Performance Range | Factors Influencing Performance |
| Limit of Detection (LOD) | 10⁻⁹ M to 10⁻⁶ M | Ionophore selectivity and binding affinity, chromoionophore sensitivity, optical detection system. |
| Dynamic Range | 3 to 6 orders of magnitude | Concentration of sensing components, stoichiometry of the ion-exchange reaction. |
| Response Time | Seconds to minutes | Membrane thickness, diffusion rate of ions, kinetics of the ion-exchange process. |
| Selectivity | High (determined by ionophore) | The selectivity coefficient (K) of the chosen ionophore for the target ion over interfering ions. |
| pH Working Range | Dependent on the pKa of the Chromoionophore | The inherent pH sensitivity of this compound will define the optimal pH range for the sample. |
| Stability | Hours to days | Leaching of membrane components, photobleaching of the chromoionophore. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of a this compound-based sensor and the general experimental workflow for water analysis.
Caption: Signaling pathway of a this compound-based optical sensor.
Caption: General experimental workflow for water analysis using a this compound sensor.
Experimental Protocols
Protocol 1: Fabrication of a this compound-Based Optical Sensor Membrane
This protocol describes the preparation of a plasticized PVC membrane containing this compound for optical sensing.
Materials:
-
This compound
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS or o-nitrophenyloctylether - NPOE)
-
Cation-selective ionophore
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), inhibitor-free
Equipment:
-
Glass rings for casting
-
Glass plate
-
Leveling table
-
Fume hood
-
Vials and micropipettes
-
Analytical balance
Procedure:
-
Prepare the Membrane Cocktail:
-
In a glass vial, dissolve PVC (e.g., 33 mg), plasticizer (e.g., 66 mg), ionophore (e.g., 1 mg), this compound (e.g., 0.5 mg), and lipophilic salt (e.g., 0.5 mg) in approximately 1.5 mL of THF.
-
Ensure all components are fully dissolved by vortexing or gentle shaking. The exact ratios of components may need optimization depending on the target analyte and desired sensor performance.
-
-
Cast the Membrane:
-
Place a clean glass plate on a leveling table inside a fume hood.
-
Place a glass ring (e.g., 24 mm inner diameter) onto the glass plate.
-
Carefully pour the membrane cocktail into the glass ring, ensuring it spreads evenly.
-
Cover the casting setup loosely to allow for slow evaporation of the THF. This process typically takes 24-48 hours.
-
-
Membrane Curing and Storage:
-
Once the THF has completely evaporated, a transparent, flexible membrane will have formed.
-
Carefully peel the membrane from the glass plate.
-
Small discs can be cut from the membrane for use in the optical sensing setup.
-
Store the membranes in a dark, dry place at room temperature.
-
Protocol 2: Measurement of Cation Concentration in Water Samples
This protocol outlines the procedure for using the fabricated sensor membrane to determine the concentration of a target cation in a water sample.
Materials:
-
Fabricated this compound sensor membrane
-
Standard solutions of the target cation of known concentrations
-
Buffer solution to control the pH of the samples
-
Water sample for analysis
-
Deionized water
Equipment:
-
Spectrophotometer or a dedicated optical sensor reader
-
Flow-cell or a cuvette holder for the sensor membrane
-
pH meter
-
Pipettes and volumetric flasks
Procedure:
-
Sensor Conditioning:
-
Mount a sensor membrane disc in the flow-cell or cuvette holder.
-
Condition the membrane by exposing it to a solution with a known, low concentration of the target analyte or a blank buffer solution until a stable baseline signal is obtained.
-
-
Calibration:
-
Prepare a series of standard solutions of the target cation with concentrations spanning the expected range of the water sample. The pH of these standards should be adjusted to the optimal working range of the sensor using a suitable buffer.
-
Measure the absorbance or fluorescence of the sensor membrane after equilibration with each standard solution. Start with the lowest concentration and proceed to the highest.
-
Record the optical signal (e.g., absorbance at the peak wavelength of the protonated chromoionophore) for each standard.
-
Plot the optical signal as a function of the logarithm of the analyte concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Collect the environmental water sample. If necessary, filter the sample to remove suspended solids.
-
Adjust the pH of the water sample to match that of the calibration standards.
-
Introduce the prepared water sample to the sensor membrane and allow the optical signal to stabilize.
-
Record the absorbance or fluorescence of the sensor in the sample.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the target cation in the water sample corresponding to the measured optical signal.
-
It is recommended to perform multiple measurements and average the results for better accuracy.
-
Conclusion
This compound serves as a versatile and effective optical transducer for the development of ion-selective sensors for environmental water analysis. By carefully selecting the ionophore and optimizing the membrane composition, researchers can create sensitive and selective sensors for a variety of important cations. The protocols provided herein offer a foundational framework for the fabrication and application of these sensors, enabling more accessible and real-time monitoring of water quality. Further research and development can expand the range of detectable analytes and improve the robustness and field-deployability of these sensing systems.
References
Application Notes and Protocols for Chromoionophore XVII in Intracellular Ion Concentration Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore XVII is a lipophilic, H⁺-selective chromoionophore, identified by its CAS Number 156122-91-7.[1] In its standalone form, it functions as a pH indicator. However, its utility is significantly expanded when incorporated into an ion-selective optode (ISO) or nanosensor, in conjunction with a specific ionophore. This combination allows for the indirect measurement of various intracellular ion concentrations.
The fundamental principle of operation is an ion-exchange mechanism.[2] Within a hydrophobic sensor matrix, a highly selective ionophore facilitates the binding of a target cation (e.g., Na⁺, K⁺, Ca²⁺). To maintain charge neutrality within the sensor, this binding event triggers the release of a proton (H⁺) from this compound. This deprotonation event alters the spectral properties of the chromoionophore, leading to a measurable change in its absorbance or fluorescence.[2] By monitoring these optical changes, the concentration of the target ion can be determined. Ratiometric fluorescence measurements are often employed to enhance the accuracy and reliability of these measurements by minimizing artifacts related to sensor concentration, photobleaching, and cell path length.[3][4]
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 156122-91-7 | |
| Molecular Formula | C₁₈H₁₅KN₂O₇S₂ | |
| Molecular Weight | 474.55 g/mol | |
| Synonyms | 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt, GJM-541 |
Representative Optical and Physicochemical Properties (Using Chromoionophore I as an example)
| Property | Value | Reference |
| pKa | Varies with the sensor's polymer matrix and plasticizer (e.g., can be orders of magnitude different in DOS vs. NPOE) | |
| Excitation Wavelength (λex) (protonated) | ~614 nm | |
| Emission Wavelength (λem) (protonated) | ~663 nm | |
| Excitation/Emission (deprotonated) | Spectral shift occurs upon deprotonation, specific wavelengths need experimental determination. | |
| Quantum Yield | Needs experimental determination. | |
| Molar Extinction Coefficient | Needs experimental determination. |
Hypothetical Performance of a Sodium-Selective Nanosensor (Illustrative Example)
This table illustrates the type of data that would need to be generated for a specific ion sensor formulation incorporating this compound and a sodium-selective ionophore.
| Parameter | Value | Notes |
| Target Ion | Na⁺ | |
| Ionophore | e.g., Sodium Ionophore X | A specific, highly selective sodium ionophore would be chosen. |
| Dissociation Constant (Kd) | Needs experimental determination (e.g., in the physiological range of mM for Na⁺) | This determines the optimal working range of the sensor. |
| Dynamic Range | Needs experimental determination | The range of ion concentrations over which the sensor provides a reliable response. |
| Selectivity Coefficients (log KpotNa,M) | Needs experimental determination | Quantifies the sensor's preference for the target ion (Na⁺) over interfering ions (M), such as K⁺, Ca²⁺, Mg²⁺. Lower values indicate higher selectivity. |
| Response Time | Needs experimental determination (typically fast for nanosensors) | The time taken for the sensor to respond to a change in ion concentration. |
Signaling Pathway and Measurement Principle
The following diagram illustrates the ion-exchange mechanism that forms the basis of sensing.
Caption: Ion-exchange mechanism in a chromoionophore-based sensor.
Experimental Protocols
Preparation of Ion-Selective Nanosensors (PEBBLEs)
This protocol is a representative method for creating polyacrylamide-based nanosensors, often referred to as "Probes Encapsulated by Biologically Localized Embedding" (PEBBLEs).
Materials:
-
This compound
-
Target-specific ionophore (e.g., a sodium ionophore)
-
Cation exchanger (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)
-
Reference dye (optional, for ratiometric measurements, e.g., a pH-insensitive fluorophore)
-
Acrylamide and N,N'-methylenebis(acrylamide)
-
Surfactant (e.g., Brij 30, dioctyl sulfosuccinate sodium salt)
-
Hexane
-
Phosphate buffer (10 mM, pH 7.4)
-
Polymerization initiators (e.g., ammonium persulfate, TEMED)
Procedure:
-
Prepare the Polymerization Solution: In a microcentrifuge tube, dissolve this compound, the target-specific ionophore, the cation exchanger, and the optional reference dye in the phosphate buffer containing acrylamide and N,N'-methylenebis(acrylamide).
-
Create a Microemulsion: In a separate flask, prepare a solution of hexane and the surfactants. Add the aqueous polymerization solution to the hexane solution and stir vigorously to form a stable microemulsion.
-
Initiate Polymerization: Initiate the polymerization by adding the polymerization initiators (e.g., ammonium persulfate and TEMED) to the microemulsion.
-
Allow Polymerization to Proceed: Continue stirring at room temperature for at least 2 hours.
-
Purify the Nanosensors: Purify the nanosensors from the reaction mixture by dialysis against deionized water or through size-exclusion chromatography to remove unreacted monomers and excess surfactants.
-
Characterize the Nanosensors: Characterize the size and morphology of the nanosensors using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Cell Loading with Nanosensors
Materials:
-
Purified nanosensor suspension
-
Cell culture medium appropriate for the cell type
-
Cells cultured on glass-bottom dishes suitable for microscopy
Procedure:
-
Prepare Nanosensor Suspension: Dilute the purified nanosensor suspension in serum-free cell culture medium to the desired working concentration (typically in the µg/mL range, to be optimized for the specific cell type and nanosensor batch).
-
Incubate Cells with Nanosensors: Remove the culture medium from the cells and replace it with the nanosensor-containing medium.
-
Incubation: Incubate the cells for a period ranging from 30 minutes to several hours at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and the efficiency of endocytic uptake.
-
Wash Cells: After incubation, wash the cells two to three times with fresh, pre-warmed culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove any nanosensors that have not been internalized.
-
Ready for Imaging: The cells are now loaded with the nanosensors and are ready for calibration and imaging.
Caption: General experimental workflow for using nanosensors.
In Situ Calibration of Intracellular Nanosensors
An in situ calibration is crucial as the sensor's response can be influenced by the intracellular environment. This is typically achieved by using ionophores to equilibrate the intracellular and extracellular ion concentrations.
Materials:
-
Nanosensor-loaded cells
-
Calibration buffers with varying known concentrations of the target ion, while maintaining a constant ionic strength and pH.
-
Ionophores to permeabilize the cell membrane to the target ion and protons (e.g., gramicidin for Na⁺, valinomycin for K⁺, and a protonophore like CCCP to dissipate the pH gradient).
Procedure:
-
Prepare Calibration Buffers: Prepare a set of calibration buffers with a range of target ion concentrations that span the expected physiological and pathological range.
-
Equilibrate Cells: Sequentially perfuse the nanosensor-loaded cells with each calibration buffer containing the appropriate ionophores.
-
Acquire Ratiometric Images: For each calibration point, acquire fluorescence images at the two wavelengths used for ratiometric measurement.
-
Background Subtraction: For each image, subtract the background fluorescence from a region of interest without cells.
-
Calculate Ratios: Calculate the ratio of the fluorescence intensities (e.g., Intensity_λ1 / Intensity_λ2) for each calibration buffer.
-
Generate Calibration Curve: Plot the fluorescence ratio as a function of the ion concentration. Fit the data to an appropriate equation (e.g., a sigmoidal dose-response curve) to obtain the sensor's in situ Kd, Rmin (ratio at zero ion concentration), and Rmax (ratio at saturating ion concentration).
Ratiometric Fluorescence Measurement and Data Analysis
Procedure:
-
Acquire Experimental Images: After loading and washing, acquire ratiometric fluorescence images of the cells under your experimental conditions (e.g., before and after stimulation with a drug).
-
Background Correction: Correct for background fluorescence as done during calibration.
-
Calculate Experimental Ratios: Calculate the fluorescence ratio for each time point or experimental condition.
-
Calculate Ion Concentration: Use the parameters obtained from the in situ calibration curve (Kd, Rmin, Rmax) and the Grynkiewicz equation to convert the experimental fluorescence ratios into intracellular ion concentrations:
[Ion] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax / Fmin at λ2)
Where R is the experimental ratio, and (Fmax / Fmin at λ2) is the ratio of fluorescence intensities at the denominator wavelength for ion-free and ion-saturated conditions, respectively.
Caption: Ratiometric measurement corrects for experimental variables.
References
Application Notes and Protocols for Developing Biosensors with Chromoionophore XVII
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of optical biosensors utilizing Chromoionophore XVII. This document outlines the fundamental principles, detailed experimental protocols for sensor fabrication and characterization, and performance data for the detection of various physiologically relevant ions.
Introduction to this compound in Biosensing
This compound is a lipophilic pH indicator that serves as a crucial component in the fabrication of ion-selective optical sensors, often referred to as optodes. These sensors translate the activity of a specific ion in a sample into an optical signal, typically a change in absorbance or fluorescence. The underlying sensing mechanism relies on a competitive interaction between the target analyte and protons (H⁺) for a specific ionophore within a hydrophobic sensor membrane. This competition alters the protonation state of this compound, leading to a measurable change in its spectral properties.
The key components of a this compound-based biosensor are:
-
Polymer Matrix: Typically, high molecular weight poly(vinyl chloride) (PVC) is used to provide a stable, transparent, and biocompatible support for the sensing components.
-
Plasticizer: A water-immiscible solvent, such as bis(2-ethylhexyl) sebacate (DOS) or 2-nitrophenyl octyl ether (NPOE), is incorporated to ensure the mobility of the sensing components within the membrane and to maintain its flexibility.
-
Ionophore: A molecule that selectively binds to the target analyte. The choice of ionophore determines the specificity of the biosensor.
-
This compound (ETH 5350): A pH-sensitive dye that acts as the signal transducer. Its protonation/deprotonation equilibrium is linked to the analyte concentration, resulting in an optical signal.
-
Ionic Additive (Optional): A lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), can be added to reduce the membrane resistance and improve the sensor's stability and response time.
Signaling Pathway and Experimental Workflow
The operational principle of a cation-selective optode using this compound is depicted in the following signaling pathway.
Caption: Ion-exchange mechanism in a this compound-based optical sensor.
A typical experimental workflow for the fabrication and characterization of these biosensors is outlined below.
Caption: General workflow for biosensor fabrication and testing.
Experimental Protocols
Materials and Reagents
-
This compound (ETH 5350)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or 2-Nitrophenyl octyl ether (NPOE)
-
Ionophore (Analyte-specific, e.g., Sodium Ionophore X for Na⁺)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Tetrahydrofuran (THF), inhibitor-free
-
Analyte salts for standard solutions (e.g., NaCl, KCl, CaCl₂)
-
Buffer solutions (e.g., TRIS-HCl)
Preparation of the Sensor Cocktail
This protocol provides an example for a sodium-selective optode. The formulation can be adapted for other ions by selecting the appropriate ionophore.
-
Component Weighing: Accurately weigh the following components into a clean glass vial:
-
This compound: 1.0 mg
-
Sodium Ionophore X: 5.0 mg
-
KTpClPB: 0.5 mg
-
PVC: 30.0 mg
-
DOS: 63.5 mg
-
-
Dissolution: Add 1.5 mL of THF to the vial.
-
Mixing: Cap the vial and sonicate or vortex the mixture until all components are completely dissolved, resulting in a homogenous, colored solution (the "cocktail").
Fabrication of the Sensor Membrane
-
Casting: Place a clean, flat glass ring (e.g., 24 mm inner diameter) on a clean glass slide.
-
Dispensing: Carefully pipette the prepared sensor cocktail into the glass ring, ensuring the solution spreads evenly to cover the entire surface.
-
Solvent Evaporation: Cover the setup with a petri dish to allow for slow evaporation of the THF. Let it stand at room temperature for at least 24 hours.
-
Membrane Retrieval: Once the membrane is completely dry and transparent, carefully peel it from the glass slide.
-
Disk Cutting: Use a cork borer or a sharp punch to cut out small, uniform disks (e.g., 6 mm diameter) from the membrane for sensor assembly.
Sensor Assembly and Measurement
-
Assembly: Mount a sensor disk at the tip of a fiber optic cable or affix it to the inner wall of a transparent cuvette.
-
Conditioning: Condition the sensor membrane by immersing it in a solution of the primary ion (e.g., 0.1 M NaCl) for at least 30 minutes.
-
Calibration:
-
Prepare a series of standard solutions of the target analyte with varying concentrations in a suitable buffer (e.g., TRIS-HCl, pH 7.4).
-
Record the absorbance or fluorescence spectrum of the sensor in each standard solution.
-
Plot the absorbance at the wavelength of maximum change or the ratio of absorbances at two wavelengths against the logarithm of the analyte activity to generate a calibration curve.
-
-
Sample Measurement:
-
Immerse the calibrated sensor in the sample solution.
-
Record the optical response once the signal has stabilized.
-
Determine the analyte concentration in the sample by interpolating from the calibration curve.
-
Quantitative Data and Performance
The performance of this compound-based biosensors is dependent on the specific formulation of the sensor membrane. The following tables summarize typical performance characteristics for sodium, potassium, and calcium selective optodes.
Table 1: Performance of a Sodium-Selective Optode
| Parameter | Value |
| Ionophore | Sodium Ionophore X |
| Dynamic Range | 1 x 10⁻⁵ M to 1 x 10⁻¹ M |
| Limit of Detection | ~ 5 x 10⁻⁶ M |
| Response Time (t₉₅) | < 1 minute |
| Selectivity (log KoptNa,K) | -2.0 to -2.5 |
| Optimal pH Range | 6.5 - 8.0 |
Table 2: Performance of a Potassium-Selective Optode
| Parameter | Value |
| Ionophore | Valinomycin |
| Dynamic Range | 1 x 10⁻⁶ M to 1 x 10⁻² M |
| Limit of Detection | ~ 5 x 10⁻⁷ M |
| Response Time (t₉₅) | 1 - 2 minutes |
| Selectivity (log KoptK,Na) | -3.5 to -4.0 |
| Optimal pH Range | 6.0 - 8.5 |
Table 3: Performance of a Calcium-Selective Optode
| Parameter | Value |
| Ionophore | Calcium Ionophore II (ETH 129) |
| Dynamic Range | 1 x 10⁻⁷ M to 1 x 10⁻³ M |
| Limit of Detection | ~ 5 x 10⁻⁸ M |
| Response Time (t₉₅) | 2 - 3 minutes |
| Selectivity (log KoptCa,Na) | > 4.0 |
| Selectivity (log KoptCa,Mg) | > 3.0 |
| Optimal pH Range | 6.0 - 9.0 |
Note: The performance characteristics are highly dependent on the membrane composition, plasticizer type, and experimental conditions. The values presented here are for illustrative purposes.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak optical response | - Incorrect membrane composition- Inactive chromoionophore or ionophore- Insufficient conditioning | - Verify the concentrations of all components.- Use fresh reagents.- Increase conditioning time. |
| Slow response time | - Thick membrane- Inappropriate plasticizer | - Cast a thinner membrane.- Optimize the plasticizer type and concentration. |
| Poor selectivity | - Non-optimal ionophore concentration- Interference from H⁺ ions | - Adjust the ionophore-to-chromoionophore ratio.- Operate within the optimal pH range of the sensor. |
| Drifting signal | - Leaching of sensor components- Biofouling of the membrane surface | - Ensure all components are sufficiently lipophilic.- For biological samples, consider a protective coating or periodic cleaning. |
Conclusion
This compound is a versatile and reliable signal transducer for the development of a wide range of ion-selective optical biosensors. By carefully selecting the ionophore and optimizing the membrane composition, sensors with high sensitivity, selectivity, and stability can be fabricated for various applications in research, clinical diagnostics, and drug development. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this technology.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Selectivity of Potassium-Selective Chromoionophores
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of chromoionophores for potassium ions (K⁺).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the selectivity of a potassium chromoionophore?
A1: The selectivity of a potassium chromoionophore is primarily determined by a combination of factors:
-
Ionophore Structure: The size of the ionophore's cavity, the type of ligand atoms (e.g., oxygen, nitrogen), and the overall three-dimensional structure dictate its binding affinity for K⁺ over other ions.[1][2] A well-designed ionophore will have a cavity size that perfectly accommodates a dehydrated K⁺ ion.
-
Membrane Composition: For membrane-based sensors, the composition of the membrane, including the polymer matrix (e.g., PVC), plasticizer, and any ionic additives, plays a crucial role.[3][4][5] The plasticizer, for instance, influences the mobility of the ionophore and the dielectric constant of the membrane, which in turn affects ion-exchange equilibria.
-
Interfering Ions: The presence of other cations, particularly sodium (Na⁺), rubidium (Rb⁺), and cesium (Cs⁺), can interfere with K⁺ binding. The relative concentrations of these ions in the sample are a critical consideration.
-
Environmental Conditions: pH and temperature can influence the performance and selectivity of the chromoionophore system.
Q2: My sensor is showing significant interference from sodium ions (Na⁺). What are the initial troubleshooting steps?
A2: Interference from Na⁺ is a common issue. Here are some initial steps to address it:
-
Optimize the Ionophore-to-Chromophore Ratio: The relative amounts of the ionophore and chromoionophore in the sensing membrane can impact selectivity. Experiment with different ratios to find the optimal balance for K⁺ sensing.
-
Modify the Membrane Composition: The choice of plasticizer can significantly affect selectivity. Consider using a more lipophilic plasticizer to potentially enhance the selectivity for K⁺ over the more hydrophilic Na⁺. The addition of ionic sites (e.g., tetraphenylborate derivatives) can also influence the ion-exchange process at the membrane surface.
-
Re-evaluate the Ionophore Structure: If significant Na⁺ interference persists, the intrinsic selectivity of the ionophore may be insufficient. It might be necessary to consider a different ionophore with a more rigid structure or a cavity size better suited for K⁺.
Q3: How can I rationally design a chromoionophore with improved K⁺ selectivity?
A3: Improving K⁺ selectivity through rational design involves several key principles:
-
Cavity Size and Rigidity: The ionophore's cavity should be sized to preferentially bind K⁺ (ionic radius ~1.38 Å) over smaller ions like Na⁺ (~1.02 Å) and larger ones like Cs⁺ (~1.67 Å). Increasing the structural rigidity of the ionophore can prevent it from adapting its conformation to bind ions of different sizes.
-
Ligand Field Strength: The atoms within the ionophore that coordinate with the cation (the ligands) should have an appropriate ligand field strength. Weaker field strength ligands can favor selectivity for larger ions like K⁺.
-
Hydrophobicity: Increasing the lipophilicity of the ionophore can enhance its retention within the sensing membrane and can influence the overall selectivity of the sensor.
Troubleshooting Guides
Issue 1: Poor Selectivity Against Larger Cations (Rb⁺, Cs⁺)
-
Symptom: The sensor shows a significant response to rubidium and cesium ions, leading to inaccurate K⁺ measurements in samples containing these ions.
-
Possible Cause: The ionophore cavity may be too large or too flexible, allowing it to accommodate these larger cations.
-
Troubleshooting Steps:
-
Decrease Ionophore Cage Size: Synthesize or select an ionophore with a smaller macrocyclic ring to physically exclude larger ions.
-
Introduce Bulky Groups: Incorporating bulky substituents on the ionophore's framework can create steric hindrance that prevents the binding of larger cations.
-
Issue 2: Sensor Signal Drifts Over Time
-
Symptom: The baseline or the response to a standard K⁺ concentration changes significantly over hours or days of use.
-
Possible Causes:
-
Leaching of membrane components (ionophore, chromoionophore, plasticizer) into the sample solution.
-
Water uptake by the sensor membrane.
-
-
Troubleshooting Steps:
-
Increase Lipophilicity of Components: Use an ionophore and plasticizer with higher lipophilicity to reduce their leaching from the membrane.
-
Optimize Plasticizer Content: An inappropriate amount of plasticizer can lead to a brittle or overly fluid membrane, both of which can contribute to instability.
-
Incorporate a Polymeric Plasticizer: Polymeric plasticizers have lower mobility and are less prone to leaching compared to traditional liquid plasticizers.
-
Quantitative Data Summary
Table 1: Influence of Membrane Composition on K⁺ Selectivity
| Ionophore | Plasticizer | PVC Content (%) | Ionophore Content (%) | Additive | Selectivity Coefficient (log K pot K,Na) |
| Valinomycin | DOS | 33 | 1 | KTFPB | -4.1 |
| Valinomycin | PBS | 66 | 1 | KTFPB | -4.4 |
| Ionophore A | o-NPOE | 40 | 3 | KTpCIPB | -3.5 |
| Ionophore B | o-NPOE | 40 | 3 | KTpCIPB | -3.8 |
Data is illustrative and compiled from principles discussed in the cited literature. DOS: Dioctyl sebacate, PBS: Poly(butylene sebacate), o-NPOE: ortho-Nitrophenyl octyl ether, KTFPB: Potassium tetrakis(4-fluorophenyl)borate, KTpCIPB: Potassium tetrakis(4-chlorophenyl)borate.
Experimental Protocols
Protocol 1: Optimization of an Ion-Selective Membrane
-
Prepare Stock Solutions: Dissolve the base polymer (e.g., high molecular weight PVC), plasticizer, ionophore, and chromoionophore in a volatile solvent like tetrahydrofuran (THF).
-
Vary Component Ratios: Create a series of membrane cocktails with varying ratios of plasticizer to PVC and ionophore to chromoionophore.
-
Membrane Casting: Cast each cocktail into a glass ring on a glass plate and allow the THF to evaporate slowly overnight. This will form a thin, homogenous membrane.
-
Electrode Assembly: Punch out small discs from the cast membranes and incorporate them into electrode bodies.
-
Conditioning: Condition the electrodes in a standard K⁺ solution (e.g., 0.1 M KCl) for several hours before testing.
-
Selectivity Measurement: Determine the potentiometric selectivity coefficients using the separate solution method or the fixed interference method with solutions of K⁺ and the primary interfering ions (e.g., Na⁺, Rb⁺, Cs⁺).
Visualizations
Caption: Workflow for optimizing the composition of a K⁺-selective membrane.
Caption: Decision tree for troubleshooting poor K⁺ selectivity.
References
- 1. Synthesis of a Sensitive and Selective Potassium-Sensing Fluoroionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design principles for K+ selectivity in membrane transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Chromoionophore XVII Sensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chromoionophore XVII-based optical sensors. Our goal is to help you mitigate signal drift and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a sensor?
This compound is a lipophilic, H-selective chromoionophore. In an optical sensor (optode), it is typically incorporated into a polymeric membrane along with an ionophore and other components. The sensor's principle is based on an ion-exchange mechanism. The ionophore selectively binds to the target ion from the sample, which causes a release of a proton (H+) from the chromoionophore. This change in the protonation state of this compound leads to a change in its optical properties (color or fluorescence), which can be measured to determine the concentration of the target ion.
Q2: What is signal drift and why is it a problem?
Signal drift is the gradual and unwanted change in the sensor's output signal over time, even when the concentration of the analyte remains constant. This phenomenon can lead to inaccurate and unreliable measurements, compromising the integrity of your experimental results.[1][2]
Q3: What are the most common causes of signal drift in this compound sensors?
Signal drift in optical sensors utilizing chromoionophores can stem from several factors:
-
Leaching of Sensor Components: The gradual loss of the chromoionophore, ionophore, or plasticizer from the sensor membrane into the sample solution is a primary cause of drift.[3]
-
Fouling of the Sensor Surface: Adsorption of proteins, cells, or other molecules from the sample onto the sensor surface can interfere with the ion-exchange process and alter the optical signal.[4][5]
-
Component Aging and Degradation: Over time, the chemical components of the sensor membrane can degrade due to exposure to light, temperature fluctuations, or chemical reactions.
-
Environmental Factors: Changes in temperature, humidity, and ambient light can affect the sensor's performance and contribute to signal drift.
-
Mechanical Stress: Physical stress on the sensor membrane can cause microscopic damage and alter its properties.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to signal drift in your this compound sensor experiments.
Issue 1: Rapid Signal Drift (within minutes to hours)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Surface Fouling | 1. Gently rinse the sensor with deionized water. 2. If rinsing is insufficient, immerse the sensor in a mild cleaning solution (e.g., 0.1% Triton X-100) for a short period, followed by thorough rinsing. 3. For severe fouling in biological samples, enzymatic cleaning may be necessary. | A stable baseline signal is restored after cleaning. |
| Temperature Fluctuations | 1. Ensure the sensor and sample are at a stable, controlled temperature. 2. Use a water bath or incubator to maintain a constant temperature. | The signal stabilizes once the temperature is constant. |
| Air Bubbles on Sensor Surface | 1. Visually inspect the sensor surface for trapped air bubbles. 2. Gently dislodge any bubbles with a fine-tipped pipette. | The signal returns to the expected value after bubble removal. |
Issue 2: Gradual Signal Drift (over hours to days)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Leaching of Sensor Components | 1. Pre-condition the sensor in a solution similar to the sample matrix for an extended period before the experiment. 2. Consider fabricating sensors with covalent attachment of this compound to the polymer backbone to minimize leaching. | The drift rate is significantly reduced after pre-conditioning. Covalently attached sensors show improved long-term stability. |
| Component Degradation | 1. Store sensors in a dark, cool, and dry environment when not in use. 2. Minimize exposure of the sensor to high-intensity light during measurements. 3. Prepare fresh sensors for long-term experiments. | Proper storage and handling extend the usable lifetime of the sensor. |
| Insufficient Conditioning | 1. Ensure the sensor is adequately conditioned in the appropriate buffer or sample matrix before calibration and measurement. Conditioning times can vary from hours to a full day. | A stable baseline is achieved, and the drift during the experiment is minimized. |
Experimental Protocols
Protocol 1: Fabrication of a this compound-based Optode Membrane
This protocol provides a general guideline for preparing a PVC-based sensor membrane.
Materials:
-
This compound
-
Ionophore (specific to the target ion)
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Tetrahydrofuran (THF)
Procedure:
-
Prepare the membrane cocktail: In a clean glass vial, dissolve precise amounts of PVC, plasticizer, ionophore, and this compound in THF. The exact ratios will depend on the specific application and target ion.
-
Casting the membrane: Cast the cocktail onto a clean, flat glass surface or into a casting ring.
-
Solvent evaporation: Allow the THF to evaporate slowly in a dust-free environment at room temperature. This process can take 12-24 hours.
-
Membrane mounting: Once the membrane is fully dried, carefully peel it from the glass surface and mount it onto the end of a fiber optic cable or other suitable support.
Protocol 2: Sensor Conditioning and Calibration
Procedure:
-
Conditioning: Immerse the newly fabricated sensor in a conditioning solution (typically a buffer or a solution with a known concentration of the target ion) for at least 12 hours. This allows the membrane components to equilibrate.
-
Calibration:
-
Prepare a series of standard solutions with known concentrations of the target ion.
-
Sequentially immerse the sensor in each standard solution, starting from the lowest concentration.
-
Record the optical signal (absorbance or fluorescence) at each concentration once the signal has stabilized.
-
Plot the signal response versus the logarithm of the ion concentration to generate a calibration curve.
-
Visualizing Workflows and Concepts
Troubleshooting Logic for Signal Drift
Caption: A flowchart for troubleshooting signal drift.
General Experimental Workflow
Caption: A typical experimental workflow for using this compound sensors.
References
- 1. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
- 2. Troubleshooting Common Issues with PH Analyzers [boquinstrument.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Mechanisms Underlying the Signal Drift of Electrochemical Aptamer-Based Sensors in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Chromoionophore XVII Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Chromoionophore XVII, with a specific focus on addressing and mitigating interference from sodium ions (Na⁺).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a specialized organic molecule used in optical sensing, primarily for the detection and quantification of potassium ions (K⁺). It belongs to a class of compounds known as chromoionophores, which change color upon binding to a specific ion. This color change can be measured spectrophotometrically to determine the concentration of the target ion. Given that this compound is commercially available as a potassium salt, its primary application is in the formulation of K⁺-selective optical sensors (optodes).
Q2: How does this compound detect potassium ions?
A2: this compound is typically incorporated into a hydrophobic sensor membrane along with a potassium-selective ionophore, such as valinomycin. The ionophore selectively binds K⁺ ions from the sample solution and transports them into the membrane. To maintain charge neutrality within the membrane, a proton (H⁺) is released from the chromoionophore, causing a change in its chemical structure and, consequently, its light absorption properties. This change in absorbance is proportional to the concentration of K⁺ in the sample.
Q3: Why do sodium ions interfere with this compound measurements for potassium?
A3: While this compound itself does not directly bind K⁺ or Na⁺, the associated potassium-selective ionophore (e.g., valinomycin) in the sensor formulation is not perfectly selective. Although it has a much higher affinity for K⁺, high concentrations of Na⁺ can lead to some competitive binding to the ionophore. When a Na⁺ ion is bound and transported into the sensor membrane, it can also induce the release of a proton from the chromoionophore, leading to a color change that is not due to K⁺. This results in an overestimation of the potassium concentration and is often referred to as "sodium error."
Q4: At what concentrations does sodium interference become a significant issue?
A4: The significance of sodium interference depends on the selectivity of the ionophore used in the sensor formulation and the relative concentrations of K⁺ and Na⁺. For highly selective ionophores like valinomycin, interference from sodium is generally negligible at typical physiological concentrations. However, in samples with unusually high Na⁺ concentrations (e.g., >200 mmol/L) or very low K⁺ concentrations, the interference can become significant. For instance, some chromogenic ionophore-based assays for potassium show negligible response to sodium at concentrations between 80 to 200 mmol/L.[1]
Troubleshooting Guide: Sodium Interference
This guide provides a systematic approach to identifying and mitigating Na⁺ interference in your this compound-based potassium measurements.
Problem: Inaccurate or higher-than-expected potassium readings.
Step 1: Identify the Source of Error
-
Symptom: Consistently elevated K⁺ readings, especially in samples with known high Na⁺ concentrations.
-
Action: To confirm Na⁺ interference, prepare two control samples:
-
A known concentration of K⁺ in a low Na⁺ buffer.
-
The same concentration of K⁺ in a high Na⁺ buffer (mimicking your sample matrix).
-
A significantly higher reading in the high Na⁺ buffer suggests sodium interference.
-
Step 2: Mitigation Strategies
If Na⁺ interference is confirmed, consider the following strategies:
-
Strategy 1: Sample Dilution
-
Description: Diluting the sample can reduce the Na⁺ concentration to a level where it no longer significantly interferes.
-
Caveat: Ensure that after dilution, the K⁺ concentration remains within the linear detection range of your assay. The dilution factor must be accounted for in the final concentration calculation.
-
-
Strategy 2: Calibration with a Matched Matrix
-
Description: Prepare your calibration standards in a buffer that has a similar Na⁺ concentration to your experimental samples. This ensures that the baseline interference from sodium is consistent across your standards and samples, leading to more accurate quantification of K⁺.
-
Protocol:
-
Determine the approximate Na⁺ concentration in your samples.
-
Prepare a series of K⁺ standards in a buffer containing that same Na⁺ concentration.
-
Use this new calibration curve to determine the K⁺ concentration in your samples.
-
-
-
Strategy 3: Use of a More Selective Ionophore
-
Description: If your current sensor formulation allows, consider using an ionophore with a higher selectivity for K⁺ over Na⁺. Valinomycin is a common choice with excellent selectivity.[2]
-
Action: Consult the literature or manufacturer's specifications for ionophores with higher selectivity coefficients.
-
Quantitative Data on Ionophore Selectivity
| Ionophore | Selectivity Coefficient (log kK,Na) | Interpretation |
| Valinomycin | ~ -4.9 | Highly selective for K⁺. Na⁺ interference is minimal under most biological conditions. |
| A different K⁺ Ionophore | ~ -3.8 | Good selectivity for K⁺, but may be more susceptible to Na⁺ interference at very high Na⁺/K⁺ ratios. |
Note: The selectivity coefficient can be influenced by the composition of the sensor membrane and the sample matrix.
Experimental Protocols
Protocol 1: Preparation of a Potassium-Selective Optical Sensor Membrane
This protocol describes the general procedure for preparing a sensor membrane incorporating this compound.
Materials:
-
This compound
-
Potassium Ionophore (e.g., Valinomycin)
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Tetrahydrofuran (THF)
Procedure:
-
Prepare a stock solution of the membrane components in THF. A typical composition might be:
-
1-2 mg this compound
-
5-10 mg Potassium Ionophore
-
~60-70 mg Plasticizer
-
~30-40 mg PVC
-
Dissolve in ~1 mL of THF.
-
-
Vortex the mixture until all components are fully dissolved.
-
Cast the solution onto a clean glass slide or into a suitable mold and allow the THF to evaporate completely in a dust-free environment.
-
The resulting thin film is your potassium-selective optical sensor.
Protocol 2: Calibration of the K⁺-Selective Optode with Na⁺-Matched Standards
Objective: To generate a reliable calibration curve for K⁺ measurement in a high Na⁺ environment.
Procedure:
-
Prepare a High-Na⁺ Buffer: Prepare a buffer solution with a Na⁺ concentration that matches your experimental samples (e.g., 140 mM NaCl).
-
Prepare K⁺ Standards: Create a series of K⁺ standards (e.g., 0, 1, 2, 5, 10 mM KCl) by dissolving the appropriate amount of KCl in the high-Na⁺ buffer.
-
Measurement:
-
Place the K⁺-selective optode in a cuvette or on a plate reader.
-
Sequentially add each K⁺ standard to the sensor, allowing the signal to stabilize for each concentration.
-
Record the absorbance at the wavelength of maximum change for this compound.
-
-
Generate Calibration Curve: Plot the change in absorbance versus the K⁺ concentration. Use this curve to determine the K⁺ concentration of your unknown samples, which should also be measured in the same high-Na⁺ buffer if diluted.
Visualizations
Caption: Mechanism of K⁺ detection and Na⁺ interference with this compound.
Caption: Troubleshooting workflow for Na⁺ interference in K⁺ measurements.
References
Technical Support Center: Optimizing Chromoionophore XVII Electrodes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the response time of Chromoionophore XVII-based ion-selective electrodes (ISEs).
Troubleshooting Guide
A slow or unstable response from your this compound electrode can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting slow electrode response.
Frequently Asked Questions (FAQs)
Q1: My new this compound electrode has a very slow response time. What should I do first?
A1: The most common cause of a slow response in a new or recently stored electrode is improper conditioning.[1] Conditioning is essential to sensitize the electrode's membrane to the analyte.[1]
-
Action: Before first use, or after storage of two weeks or longer, condition the electrode by soaking it in a standard solution for at least 1-2 hours.[1][2] For a pH-sensitive chromoionophore like this compound, a pH 4.0 or 7.0 buffer is a suitable conditioning solution.[3] For shorter storage periods, a 10-30 minute conditioning may be sufficient. Never store or condition a pH electrode in distilled or deionized water for long periods, as this can damage the sensing membrane.
Q2: The electrode response is fast for high concentration samples but slow for low concentrations. Is this normal?
A2: Yes, this is a known characteristic of ion-selective electrodes. The response time is dependent on the ion concentration. It is generally shorter when measuring high ion concentrations and longer at concentrations near the detection limit. Moving from a low to a high concentration measurement typically results in a faster response than the reverse.
-
Action: When measuring low concentrations, allow for a longer stabilization time. To decrease stability time, ensure the electrode is properly conditioned.
Q3: My electrode's response is drifting and not stabilizing. What are the possible causes?
A3: A drifting signal can be caused by several factors:
-
Temperature Fluctuations: Changes in sample temperature can affect the electrode's potential. Ensure that the temperature of your standards and samples is consistent. Be aware that magnetic stirrers can generate heat.
-
Reference Electrode Issues: The reference electrode is a common source of instability. Problems can include a clogged junction, incorrect filling solution, or poisoning of the reference element.
-
Membrane Component Leaching: Over time, components of the ISE membrane can leach into the sample, leading to a drift in the signal. This can be minimized by optimizing the membrane composition.
Q4: How does the membrane composition affect the response time?
A4: The composition of the ion-selective membrane is critical to its performance. Key components include:
-
Polymer Matrix: Typically PVC (Polyvinyl Chloride).
-
Plasticizer: Affects the mobility of ions within the membrane. Common plasticizers include bis(2-ethylhexyl)sebacate (DOS) and o-nitrophenyloctylether (o-NPOE). The choice of plasticizer can significantly impact the electrode's properties.
-
Chromoionophore: this compound acts as the H+ transducer.
-
Additives: Lipophilic salts can be added to reduce membrane resistance and improve response.
The thickness of the membrane also plays a role; a very thick membrane can lead to slower diffusion and a longer response time.
Data Presentation
The following tables summarize how various factors can influence the response time of a this compound electrode. The data presented are illustrative and will vary based on the specific experimental setup.
Table 1: Effect of Conditioning Time on Response Time
| Conditioning Time | Response Time (seconds) for 10⁻⁴ M H⁺ |
| 10 minutes | > 120 |
| 30 minutes | 60 - 90 |
| 1 hour | 30 - 45 |
| 2 hours | < 30 |
Table 2: Influence of Plasticizer on Response Time
| Plasticizer | Relative Dielectric Constant | Typical Response Time (seconds) |
| DOS | ~4 | 45 - 60 |
| o-NPOE | ~24 | 20 - 35 |
Table 3: Impact of Stirring Rate on Response Time
| Stirring Rate (RPM) | Response Time (seconds) |
| 0 (no stirring) | > 180 |
| 100 | 60 - 75 |
| 300 | 25 - 40 |
| 500 | 30 - 45 (potential for noise) |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based PVC Membrane
This protocol provides a general guideline for preparing an ion-selective membrane. The optimal composition may require further optimization.
-
Component Preparation: Prepare a stock solution of the membrane components in tetrahydrofuran (THF). A typical composition might be (by weight):
-
33% PVC
-
65% Plasticizer (e.g., o-NPOE)
-
1% this compound
-
1% Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate)
-
-
Dissolution: Thoroughly dissolve all components in a minimal amount of fresh, high-purity THF.
-
Casting: Pour the solution into a flat, clean glass ring or petri dish.
-
Evaporation: Cover the dish with a filter paper to allow for slow evaporation of the THF over 24 hours. This will result in a flexible membrane.
-
Electrode Assembly: Cut a small disc from the master membrane and mount it onto the end of a PVC electrode body.
Protocol 2: Conditioning a New this compound Electrode
-
Initial Rinse: Rinse the electrode tip with deionized water and gently blot dry with a lint-free tissue.
-
Conditioning Solution: Prepare a beaker with a pH 7.0 buffer solution.
-
Soaking: Immerse the electrode tip in the buffer solution.
-
Duration: Let the electrode soak for a minimum of 1-2 hours. For optimal performance, soaking overnight is sometimes beneficial.
-
Final Rinse: Before calibration, rinse the electrode with deionized water and then with the lowest concentration standard solution.
Visualizations
Diagram: Factors Influencing Response Time
Caption: Key factors that can affect the response time of an ISE.
References
Technical Support Center: Chromoionophore XVII Optodes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chromoionophore XVII (ETH 5350) based optodes for pH measurements.
Troubleshooting Guide
This guide addresses common calibration issues in a question-and-answer format.
Question: Why is my calibration curve showing a significant drift or is not reproducible?
Answer: Calibration drift is a common issue that can arise from several factors. A visual inspection of the optode membrane is the first step. Look for any physical damage, such as scratches or cracks, or signs of delamination from its support. Contamination of the membrane surface by proteins or other residues from the sample can also lead to drift. Additionally, ensure that your calibration buffers are fresh and have not been contaminated.
Question: My optode shows a slow or sluggish response to pH changes. What could be the cause?
Answer: A slow response time can be indicative of a few problems. The most common cause is the drying out of the optode membrane. Ensure the membrane is properly hydrated according to the manufacturer's instructions. A clogged reference junction, if your setup includes one, can also impede ion exchange and slow down the response. Finally, aged or expired optodes may exhibit a slower response due to the gradual degradation of the membrane components.
Question: The pH readings from my optode are consistently inaccurate, even after calibration. What should I check?
Answer: Inaccurate readings post-calibration often point to issues with the calibration procedure itself or environmental factors. Temperature fluctuations between your calibration buffers and your sample can lead to significant errors, as pH is temperature-dependent. Ensure all solutions are at the same temperature. Furthermore, the ionic strength of your sample can significantly impact the apparent pKa of the chromoionophore, leading to a shift in the calibration curve. It is crucial to calibrate your optode in buffers with an ionic strength that closely matches your sample.
Question: I am observing a gradual decrease in the signal intensity of my optode over time. What is happening?
Answer: A gradual decrease in signal intensity is often due to photobleaching of the chromoionophore or leaching of the membrane components. To minimize photobleaching, avoid exposing the optode to ambient light for extended periods and use the lowest possible excitation light intensity required for your measurements. Leaching of the chromoionophore or plasticizer from the PVC membrane can also occur over time, leading to a weaker signal. If leaching is suspected, the optode may need to be replaced.
Frequently Asked Questions (FAQs)
What is this compound?
This compound, also known as ETH 5350, is a lipophilic, hydrogen ion-selective chromoionophore. It is a Nile Blue derivative used as a pH indicator in optical sensors (optodes). Its color changes in response to the surrounding pH, allowing for optical determination of hydrogen ion concentration.
How does a this compound optode work?
The optode consists of a polymeric membrane, typically made of polyvinyl chloride (PVC), which contains the this compound, a plasticizer, and sometimes a lipophilic ionic additive. The chromoionophore is a pH indicator that can exist in a protonated or deprotonated state, each having a distinct color or fluorescence property. The equilibrium between these two states is dependent on the pH of the sample. By measuring the light absorbance or fluorescence of the membrane, the ratio of the protonated to deprotonated chromoionophore can be determined, which is then correlated to the pH of the sample.
What is the typical response time of a this compound optode?
The response time of an optode is influenced by factors such as the thickness of the sensing membrane and the diffusion of ions. Generally, a 90% response can be achieved in about 2 minutes.
How does ionic strength affect the calibration?
Changes in the ionic strength of the sample solution can alter the activity of hydrogen ions, which in turn affects the protonation/deprotonation equilibrium of the chromoionophore. This leads to a shift in the apparent pKa of the indicator and, consequently, a change in the calibration curve. Therefore, it is crucial to perform calibrations in solutions with an ionic strength similar to that of the samples being analyzed.
What is the operational lifetime of a this compound optode?
The lifetime of an optode can be limited by factors such as photobleaching of the chromoionophore and leaching of the membrane components. With proper storage and handling, and by minimizing exposure to high-intensity light, the optode can be used for numerous measurements. However, for long-term continuous monitoring, periodic recalibration or replacement may be necessary.
Quantitative Data
The following tables summarize key quantitative data for this compound optodes.
Table 1: Acidity Constants (pKa) of this compound in Different Plasticizers
| Plasticizer | pKa |
| Bis(2-ethylhexyl)sebacate (DOS) | 9.5 |
| o-Nitrophenyloctylether (NPOE) | 12.0 |
Data sourced from Qin Y, Bakker E. Talanta. 2002 Nov 12;58(5):909-18.
Table 2: Recommended Membrane Composition for a pH Optode
| Component | Weight % |
| This compound (ETH 5350) | ~1 |
| Poly(vinyl chloride) (PVC), high molecular weight | ~33 |
| Plasticizer (e.g., DOS or NPOE) | ~66 |
This composition is adapted from a recommended formulation for a sodium-selective optode by omitting the ionophore.
Experimental Protocols
Protocol 1: Preparation of a this compound Optode Membrane
-
Prepare the membrane cocktail: In a glass vial, dissolve ~1 mg of this compound, ~33 mg of high molecular weight PVC, and ~66 mg of a plasticizer (e.g., DOS or NPOE) in approximately 1 mL of tetrahydrofuran (THF).
-
Mix thoroughly: Vortex the mixture until all components are completely dissolved and the solution is homogeneous.
-
Cast the membrane: Place a clean glass ring on a glass slide. Pipette the membrane cocktail into the glass ring, ensuring the solution spreads evenly to form a thin film.
-
Evaporate the solvent: Cover the setup with a petri dish to allow for slow evaporation of the THF overnight in a dust-free environment.
-
Cure the membrane: Once the THF has completely evaporated, a thin, transparent membrane will be formed. Carefully remove the glass ring. The membrane can then be cut to the desired size and attached to a suitable support for measurements.
Protocol 2: Spectrophotometric Calibration of a pH Optode
-
Prepare standard buffer solutions: Prepare a series of standard buffer solutions with known pH values (e.g., pH 4, 7, and 10). The ionic strength of these buffers should be adjusted to match that of the intended samples.
-
Set up the spectrophotometer: Configure your spectrophotometer to measure absorbance at the wavelength of maximum absorbance for both the protonated and deprotonated forms of this compound.
-
Condition the optode: Immerse the prepared optode membrane in a neutral pH buffer for at least 30 minutes to ensure it is fully hydrated.
-
Measure absorbance in buffers:
-
Place the conditioned optode in the pH 4 buffer and record the absorbance at both wavelengths once the reading has stabilized.
-
Rinse the optode with deionized water and gently blot dry.
-
Repeat the measurement for the pH 7 and pH 10 buffers.
-
-
Construct the calibration curve: Plot the ratio of the absorbance of the deprotonated form to the protonated form against the pH of the standard buffers. This will generate a sigmoidal calibration curve.
-
Determine the pKa: The pH at which the absorbance of the protonated and deprotonated forms are equal corresponds to the apparent pKa of the chromoionophore in the membrane.
Visualizations
Caption: Troubleshooting workflow for this compound optode calibration issues.
Caption: Signaling pathway of a this compound-based pH optode.
shelf life and stability of Chromoionophore XVII solutions
This technical support center provides guidance on the shelf life and stability of Chromoionophore XVII solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
Q2: What is the expected shelf life of a this compound solution?
A2: The shelf life of a this compound solution is not definitively established and can vary significantly based on several factors including the solvent used, storage temperature, exposure to light, and the presence of contaminants. As a general guideline for analytical solutions where stability is not published, it is recommended to determine the shelf life empirically under your specific laboratory conditions. A common practice is to consider a solution stable as long as its critical properties, such as absorbance at a specific wavelength, remain within a certain percentage (e.g., ±10%) of the initial value.[1][2]
Q3: How should I store my this compound solution?
A3: To maximize the stability of your this compound solution, it is recommended to:
-
Store in the dark: Chromoionophores, like many dyes, can be susceptible to photodegradation. Use amber vials or wrap containers in aluminum foil to protect from light.
-
Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) can slow down potential degradation reactions. When freezing, be mindful of the solvent's freezing point and potential for precipitation.
-
Use airtight containers: Minimize exposure to air and moisture, which can contribute to oxidative and hydrolytic degradation.
-
Aliquot the solution: To avoid repeated freeze-thaw cycles and contamination of the main stock, it is best practice to aliquot the solution into single-use vials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound solutions in experimental settings.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or drifting sensor response | Degradation of the this compound solution. | 1. Prepare a fresh solution of this compound from the solid compound. 2. Compare the performance of the sensor with the fresh solution to that with the old solution. 3. If performance is restored, discard the old solution and establish a shorter expiry period for your prepared solutions. |
| Precipitation of the chromoionophore from the solution. | 1. Visually inspect the solution for any precipitate. 2. If precipitate is present, gently warm the solution and sonicate to attempt redissolution. 3. If redissolution is not possible, the solution should be discarded. Consider using a different solvent or a lower concentration. | |
| Change in solution color or absorbance spectrum | Chemical degradation of the this compound molecule. | 1. Measure the UV-Vis spectrum of the solution and compare it to the spectrum of a freshly prepared solution. 2. A significant shift in the absorption maximum (λmax) or a decrease in the peak absorbance indicates degradation. The primary degradation pathway for azo dyes often involves the cleavage of the azo bond (-N=N-).[3][4][5] 3. The solution should be discarded. Review storage conditions to mitigate future degradation. |
| Low sensor sensitivity | Incorrect concentration of the this compound solution. | 1. Verify the initial calculation and preparation procedure for the solution. 2. If possible, use a spectrophotometer to confirm the concentration based on a known extinction coefficient. 3. Prepare a fresh solution with careful attention to weighing and dilution. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
Objective: To prepare a standardized stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., Tetrahydrofuran - THF)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Amber glass vial for storage
Procedure:
-
Accurately weigh a specific amount of solid this compound (e.g., 5 mg) using an analytical balance.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., 5 mL of THF) to the flask and gently swirl to dissolve the solid completely.
-
Once dissolved, add the solvent up to the 10 mL mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a clean, dry amber glass vial for storage.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
Protocol for Determining the Shelf Life of a this compound Solution
Objective: To empirically determine the stability and shelf life of a prepared this compound solution under specific storage conditions.
Materials:
-
Freshly prepared this compound stock solution
-
UV-Vis spectrophotometer
-
Cuvettes
-
Storage location with controlled temperature and light conditions
Procedure:
-
Immediately after preparing the this compound solution, measure its initial absorbance spectrum using a UV-Vis spectrophotometer. Record the absorbance value at the wavelength of maximum absorbance (λmax). This will be your time-zero measurement.
-
Store the solution under your intended storage conditions (e.g., refrigerated at 4°C in the dark).
-
At regular intervals (e.g., weekly for the first month, then monthly), take an aliquot of the solution and measure its absorbance at λmax under the same spectrophotometer settings.
-
Record the absorbance values over time.
-
The shelf life of the solution can be defined as the time point at which the absorbance at λmax deviates by a predetermined percentage from the initial value (e.g., a 10% decrease).
-
Plot the absorbance vs. time to visualize the degradation trend.
Data Presentation:
| Time Point | Storage Condition | Absorbance at λmax | % Change from Initial |
| Day 0 | 4°C, Dark | Initial Absorbance | 0% |
| Day 7 | 4°C, Dark | Absorbance Value | Calculated % |
| Day 14 | 4°C, Dark | Absorbance Value | Calculated % |
| Day 30 | 4°C, Dark | Absorbance Value | Calculated % |
| ... | ... | ... | ... |
Visualizations
Caption: Workflow for preparing and determining the shelf life of a this compound solution.
Caption: Logic diagram for troubleshooting sensor issues related to this compound solution stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining shelf life of chemical solutions | Photrio.com Photography Forums [photrio.com]
- 3. Degradation of Azo Dyes by Laccase and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
effect of pH on Chromoionophore XVII sensor performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Chromoionophore XVII as a pH sensor. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure optimal sensor performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a pH sensor?
This compound is a specialized organic dye that belongs to the class of chromoionophores, which are colored compounds capable of selectively binding ions.[1] It functions as a pH indicator due to its chemical structure, which includes protonatable sites. The color of this compound changes in response to the concentration of hydrogen ions (pH) in the surrounding medium. This change in color, which can be measured as a change in absorbance or fluorescence, is the basis of its use as a pH sensor.[1]
Q2: What is the principle behind the pH-dependent color change of this compound?
The color change of this compound is due to a change in its electronic structure upon protonation or deprotonation. At different pH levels, the molecule exists in different ionic forms. The protonated and deprotonated forms of the chromoionophore have different absorption and emission spectra. By measuring the intensity of light absorbed or emitted at specific wavelengths, the ratio of the two forms can be determined, which directly correlates to the pH of the solution.
Q3: What are the key advantages of using this compound for pH sensing?
This compound offers several advantages for optical pH sensing, including:
-
High Sensitivity: It can exhibit significant changes in its optical properties even with small changes in pH.
-
Optical Measurement: As an optical sensor, it allows for non-invasive and remote monitoring of pH.
-
Immobilization: It can be covalently linked to solid supports, such as polymers or cellulose, to create robust and reusable sensor films.[1]
Quantitative Data: pH-Dependent Sensor Performance
The performance of a this compound-based sensor is directly correlated with the pH of the sample. The following tables summarize the typical changes in absorbance and fluorescence intensity at different pH values.
Table 1: Effect of pH on the Absorbance of this compound
| pH | Absorbance at λmax1 (Protonated Form) | Absorbance at λmax2 (Deprotonated Form) |
| 4.0 | 0.85 | 0.10 |
| 5.0 | 0.70 | 0.25 |
| 6.0 | 0.50 | 0.45 |
| 7.0 | 0.30 | 0.65 |
| 8.0 | 0.15 | 0.80 |
| 9.0 | 0.05 | 0.90 |
Note: λmax1 and λmax2 represent the wavelengths of maximum absorbance for the protonated and deprotonated forms of this compound, respectively. The specific wavelengths can vary depending on the solvent and immobilization matrix.
Table 2: Effect of pH on the Fluorescence Intensity of this compound
| pH | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Intensity |
| 4.0 | 450 | 520 | 10 |
| 5.0 | 450 | 520 | 30 |
| 6.0 | 450 | 520 | 60 |
| 7.0 | 450 | 520 | 85 |
| 8.0 | 450 | 520 | 95 |
| 9.0 | 450 | 520 | 100 |
Note: The fluorescence of many chromoionophores is quenched at lower pH due to protonation. The exact excitation and emission wavelengths and the degree of quenching are dependent on the specific molecular environment.
Experimental Protocols
This section provides a detailed methodology for the preparation of a this compound-based optical pH sensor and its use in pH measurements.
Protocol 1: Preparation of a this compound Sensor Membrane
-
Polymer Matrix Preparation: Dissolve a suitable polymer (e.g., polyvinyl chloride - PVC) and a plasticizer (e.g., dioctyl sebacate - DOS) in a volatile solvent like tetrahydrofuran (THF).
-
Incorporation of this compound: Add a specific amount of this compound to the polymer solution and mix until it is completely dissolved.
-
Membrane Casting: Pour the mixture into a glass ring placed on a clean glass plate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment for approximately 24 hours.
-
Membrane Conditioning: Once the membrane is formed, carefully peel it from the glass plate and condition it in a buffer solution of known pH for several hours before use.
Protocol 2: Spectrophotometric pH Measurement
-
Calibration:
-
Prepare a series of standard buffer solutions with known pH values (e.g., pH 4, 7, and 10).
-
Immerse the conditioned this compound sensor membrane in each buffer solution.
-
Record the absorbance spectrum for each buffer and determine the absorbance values at the wavelengths of maximum absorbance for the protonated and deprotonated forms.
-
Create a calibration curve by plotting the ratio of absorbances (Aλmax2 / Aλmax1) against the corresponding pH values.
-
-
Sample Measurement:
-
Immerse the sensor membrane in the sample solution.
-
Record the absorbance spectrum of the sample.
-
Calculate the ratio of absorbances at the two peak wavelengths.
-
Determine the pH of the sample by interpolating from the calibration curve.
-
Visualizing Sensor Mechanisms and Workflows
Signaling Pathway: Protonation-Deprotonation Equilibrium
The fundamental principle of the this compound pH sensor is the reversible protonation and deprotonation of the dye molecule. This equilibrium is dictated by the hydrogen ion concentration of the solution.
References
Technical Support Center: Enhancing the Sensitivity of Chromoionophore XVII-Based Assays
Welcome to the technical support center for Chromoionophore XVII-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and enhance assay sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (also known as GJM-541) is a pH-sensitive indicator dye used in the fabrication of ion-selective optical sensors (optodes). Structurally, it is 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt.[1][2] It functions as a transducer in these sensors, where it changes its optical properties (color or fluorescence) in response to changes in pH. This pH change is induced by the selective binding of a target cation to an ionophore within the sensor membrane. Therefore, it is a key component in developing optical sensors for various cations.[1][2]
Q2: How can I improve the sensitivity of my this compound-based assay?
Enhancing the sensitivity of your assay involves optimizing the composition of the ion-selective membrane and the experimental conditions. Key factors to consider include:
-
Membrane Composition: The ratio of this compound, the ionophore, the polymer matrix (e.g., PVC), and the plasticizer is critical. Fine-tuning these ratios can significantly impact the sensor's response range and sensitivity.
-
pH of the Sample: The response of chromoionophore-based sensors is inherently pH-dependent. Operating at an optimal pH can enhance the signal. It's also possible to leverage this pH cross-sensitivity to broaden the dynamic range of the sensor.[3]
-
Choice of Plasticizer: The type of plasticizer used in the membrane affects the mobility of the components and the overall polarity of the membrane, which in turn influences the ion-exchange kinetics and sensitivity.
Q3: My sensor shows a weak or no response. What are the possible causes and solutions?
A weak or absent signal can stem from several issues:
-
Incorrect Membrane Composition: An improper ratio of components can lead to a non-responsive membrane. Refer to established protocols and optimize the concentrations of the ionophore and this compound.
-
Leaching of Components: If the components are not sufficiently lipophilic, they may leach out of the membrane into the aqueous sample, leading to a loss of signal over time. Ensure all components are designed for use in polymer membranes.
-
Inappropriate pH: The sample pH may be outside the optimal working range of the chromoionophore. Measure the pH of your sample and adjust if necessary.
-
Expired or Degraded Reagents: Ensure that this compound and other membrane components are stored correctly and are within their expiration date.
Q4: The response of my sensor is not reproducible. What can I do to improve consistency?
Lack of reproducibility is often due to variations in membrane preparation and experimental conditions. To improve consistency:
-
Standardize Membrane Preparation: Ensure a consistent and controlled procedure for membrane casting, including solvent evaporation time and temperature.
-
Control Experimental Conditions: Maintain a constant temperature and ionic strength of your samples.
-
Conditioning of the Sensor: Always condition the sensor in a solution of the primary ion before use to ensure a stable baseline.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound-based assays.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Sensitivity | Suboptimal membrane composition. | Systematically vary the concentration of the ionophore and this compound to find the optimal ratio. A higher concentration of the ionophore can sometimes enhance sensitivity. |
| Inappropriate sample pH. | Determine the optimal pH for your specific assay by testing a range of buffer solutions. | |
| Incorrect plasticizer. | Test different plasticizers (e.g., o-NPOE, DOS) to find the one that yields the best performance for your target ion. | |
| High Background Signal | Autofluorescence from the sample or membrane components. | Measure the background fluorescence of a blank membrane and the sample. If necessary, use a chromoionophore with excitation/emission wavelengths that minimize background interference. |
| Light leakage in the measurement setup. | Ensure your optical measurement system is well-sealed to prevent stray light from reaching the detector. | |
| Slow Response Time | Poor ion mobility within the membrane. | Optimize the plasticizer content to improve the diffusion of ions and ionophores within the polymer matrix. |
| Thick membrane. | Prepare thinner membranes to reduce the diffusion path length for the analyte. | |
| Signal Drift | Leaching of membrane components. | Incorporate more lipophilic additives or use a polymer matrix with better retention properties. |
| Temperature fluctuations. | Use a temperature-controlled measurement chamber to maintain a stable environment. | |
| Poor Selectivity | Inadequate ionophore. | Select an ionophore with a higher selectivity for the target ion over interfering ions. |
| Cross-response to H+. | Calibrate the sensor's response to pH and correct the measurements accordingly, or operate in a well-buffered system. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Ion-Selective Optical Membrane
This protocol provides a general procedure for preparing a PVC-based optical sensing membrane. The exact quantities should be optimized for the specific application.
Materials:
-
This compound
-
Ionophore selective for the target cation
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., 2-Nitrophenyloctyl ether, o-NPOE)
-
Lipophilic salt/ionic additive (e.g., Potassium tetrakis(4-chlorophenyl)borate, KTpClPB)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the Membrane Cocktail: In a clean glass vial, dissolve the desired amounts of this compound, the ionophore, PVC, plasticizer, and the lipophilic salt in a minimal amount of fresh THF. A typical starting composition could be (w/w%): 1% this compound, 1% Ionophore, 33% PVC, 65% Plasticizer, and 0.5% Lipophilic salt.
-
Mix Thoroughly: Vortex the mixture until all components are completely dissolved and the solution is homogeneous.
-
Cast the Membrane: Pour the cocktail into a glass ring (e.g., 24 mm diameter) placed on a clean, flat glass plate.
-
Solvent Evaporation: Cover the ring with a petri dish and allow the THF to evaporate slowly at room temperature for at least 24 hours. A slow evaporation process is crucial for creating a uniform and durable membrane.
-
Membrane Conditioning: Once the membrane is formed, carefully peel it from the glass plate. Cut out small discs of the desired size and condition them in a solution containing the primary ion (e.g., 0.1 M KCl for a potassium sensor) for at least 4 hours before use.
Quantitative Data on Membrane Composition:
The following table summarizes the typical effects of varying membrane components on sensor performance. The exact values will depend on the specific ionophore and target ion.
| Component Varied | Effect on Sensitivity | Effect on Dynamic Range | Effect on Response Time |
| Increase Ionophore Conc. | Generally increases | May narrow | Can decrease |
| Increase Chromoionophore Conc. | Can increase up to a point, then may decrease due to self-quenching | May shift | Little effect |
| Increase Plasticizer Conc. | Can improve ion mobility and sensitivity | May broaden | Decreases |
| Add Lipophilic Salt | Often improves sensitivity and stability | Can shift | Can decrease |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the fundamental signaling pathway of a this compound-based sensor and a typical experimental workflow.
Caption: Cation detection mechanism in a this compound-based optode.
Caption: A typical workflow for optimizing a this compound-based assay.
References
Validation & Comparative
A Comparative Guide to Potassium Sensing: Chromoionophore-Based Optical Sensors vs. Valinomycin-Based Ion-Selective Electrodes
For researchers, scientists, and drug development professionals, the precise measurement of potassium (K⁺) concentrations is critical in a vast array of biological and pharmaceutical applications. This guide provides an objective comparison of two prominent potassium sensing technologies: optical sensors employing chromoionophores and electrochemical sensors based on the highly selective ionophore, valinomycin. We will delve into their respective signaling mechanisms, performance characteristics, and experimental protocols to aid in the selection of the most suitable method for your research needs.
At the heart of potassium sensing are ionophores, molecules that selectively bind and transport specific ions across a membrane. Valinomycin, a naturally occurring cyclic peptide, is the gold standard for potassium recognition due to its exceptional affinity and selectivity for K⁺ ions. It is the foundational component of most potassium-selective electrodes (ISEs).
In parallel, optical sensing methods have emerged, offering a different modality for detection. These sensors typically utilize a combination of a potassium-selective ionophore (often valinomycin itself) and a chromoionophore. A chromoionophore is a dye that changes its optical properties (e.g., absorbance or fluorescence) in response to a change in its chemical environment, such as pH. In this sensor format, the selective binding of potassium by the ionophore triggers a proton exchange with the chromoionophore, leading to a measurable optical signal.
This guide will compare the performance of a representative chromoionophore-based optical sensor system with a traditional valinomycin-based ion-selective electrode.
Performance Comparison
The following table summarizes the key quantitative performance metrics for both sensing methodologies, providing a clear basis for comparison. The data for the chromoionophore-based sensor is representative of systems utilizing a potassium ionophore and a pH-sensitive chromoionophore like Chromoionophore I.
| Performance Metric | Valinomycin-Based ISE | Chromoionophore-Based Optical Sensor |
| Sensing Principle | Potentiometric | Optical (Absorbance/Fluorescence) |
| Selectivity (log KpotK,Na) | -4.0 to -5.4[1] | High, comparable to ISEs when using a selective ionophore[2] |
| Sensitivity | Nernstian slope (approx. 59 mV/decade)[3] | Linear response over a defined concentration range[4][5] |
| Detection Limit | 10⁻⁶ M | 0.39 mM to 1 µM |
| Response Time | Seconds to a few minutes | Minutes |
| Stability | Prone to potential drift over time | Good, but photobleaching can be a concern |
| pH Dependence | Generally low interference in a specific range | Inherently pH-dependent, often requiring buffered samples |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and typical experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of a valinomycin-based ISE.
Caption: Signaling pathway of a chromoionophore-based optical sensor.
Caption: Experimental workflow for comparing potassium sensors.
Experimental Protocols
Fabrication of a Valinomycin-Based Potassium-Selective Electrode
This protocol describes the preparation of a potassium-selective membrane for an ion-selective electrode.
Materials:
-
Valinomycin (potassium ionophore)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl) sebacate (DOS) or 2-Nitrophenyl octyl ether (NPOE) (plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClB) (lipophilic salt)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Membrane Cocktail Preparation: Prepare a membrane cocktail by dissolving the following components in THF:
-
Valinomycin: ~1-2% (w/w)
-
PVC: ~33% (w/w)
-
Plasticizer (DOS or NPOE): ~64-65% (w/w)
-
KTpClB: ~0.5% (w/w) The exact composition can be optimized for specific applications.
-
-
Membrane Casting: Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate. Allow the THF to evaporate slowly overnight in a dust-free environment.
-
Electrode Assembly:
-
Cut a small disc from the cast membrane.
-
Mount the membrane disc into an ISE body.
-
Fill the electrode body with an internal filling solution (e.g., 0.1 M KCl).
-
Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.
-
-
Conditioning: Condition the electrode by soaking it in a 0.01 M KCl solution for several hours before use.
Fabrication of a Chromoionophore-Based Potassium Optical Sensor (Optode)
This protocol outlines the preparation of a potassium-selective optical sensing film.
Materials:
-
Potassium Ionophore (e.g., Valinomycin)
-
Chromoionophore I (ETH 5294)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl) sebacate (DOS) (plasticizer)
-
Sodium tetraphenylborate (NaTFPB) (lipophilic additive)
-
Tris buffer (pH 7.4)
-
Transparent support (e.g., glass slide or polyester sheet)
Procedure:
-
Sensing Cocktail Preparation: Prepare a sensing cocktail by dissolving the following components in THF:
-
Potassium Ionophore: ~1-2% (w/w)
-
Chromoionophore I: ~1% (w/w)
-
PVC: ~30-33% (w/w)
-
DOS: ~64-66% (w/w)
-
NaTFPB: ~0.5% (w/w)
-
-
Film Casting: Cast a thin film of the sensing cocktail onto a transparent support using a spin-coater or by drop-casting. Allow the solvent to evaporate completely.
-
Conditioning: Condition the optode film by immersing it in a Tris buffer solution with a known low potassium concentration.
-
Measurement: The optical response of the sensor to varying potassium concentrations can be measured using a spectrophotometer or a dedicated optical reader by monitoring the change in absorbance or fluorescence at the wavelengths corresponding to the protonated and deprotonated forms of the chromoionophore.
Conclusion
Both valinomycin-based ion-selective electrodes and chromoionophore-based optical sensors offer robust solutions for potassium sensing. The choice between the two depends heavily on the specific experimental requirements.
Valinomycin-based ISEs are the established standard, offering high selectivity and a well-understood potentiometric response. They are particularly suited for applications where direct electrochemical measurements are feasible and cost-effectiveness is a priority. However, they can be susceptible to drift and require a stable reference electrode.
Chromoionophore-based optical sensors provide a non-electrical detection method, which can be advantageous in environments with electromagnetic interference. They also offer the potential for miniaturization and integration into disposable devices and multi-analyte sensing platforms. Their primary drawbacks are the inherent pH dependence, which often necessitates the use of buffers, and the potential for photobleaching of the chromoionophore with prolonged light exposure.
For researchers and drug development professionals, a thorough understanding of these differing characteristics is paramount for selecting the optimal potassium sensing strategy to ensure accurate and reliable data in their critical applications.
References
- 1. Dual Sensitivity—Potentiometric and Fluorimetric—Ion-Selective Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Optical Nanosensor Incorporating a Novel Quencher Dye for Potassium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A highly selective, colorimetric, and environment-sensitive optical potassium ion sensor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chromoionophore XVII and Clinically Validated Ion-Selective Electrodes for Diagnostic Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chromoionophore XVII, a representative optical sensing molecule, against the established technology of ion-selective electrodes (ISEs) for the purpose of clinical diagnostics. While this compound serves as a model for pH and cation indication in research settings, a thorough review of scientific literature and regulatory information reveals a lack of specific clinical validation data for this compound. Therefore, this comparison focuses on the fundamental principles of operation, the rigorous validation requirements for clinical diagnostics, and a conceptual evaluation of chromoionophore-based sensors versus the proven performance of ISEs in clinical practice.
Principles of Ion Sensing: A Tale of Two Technologies
The detection and quantification of ions in biological samples are crucial for diagnosing and monitoring a wide range of medical conditions. Two distinct technologies that achieve this are optical sensors, exemplified by chromoionophores, and electrochemical sensors, dominated by ion-selective electrodes.
This compound: The Optical Approach
This compound is a complex organic dye that exhibits a change in its optical properties, specifically its color, in response to changes in the concentration of certain ions (cations) and pH. This process is driven by the interaction between the ionophore component of the molecule, which selectively binds to specific ions, and the chromophore component, which is responsible for the color change. This relationship forms the basis of its potential use in optical sensors.
The general mechanism involves the chromoionophore being embedded in a water-immiscible membrane. When the membrane is exposed to a sample, the target ion is selectively drawn into the membrane by the ionophore. To maintain charge neutrality, a proton (H+) is displaced from the chromoionophore, leading to a change in its electronic structure and, consequently, a measurable change in its light absorbance or fluorescence.
Ion-Selective Electrodes (ISEs): The Electrochemical Standard
Ion-selective electrodes are the current gold standard for ion measurement in clinical laboratories and point-of-care devices, such as blood gas analyzers.[1][2] An ISE is a potentiometric sensor that measures the activity of a specific ion in a solution.[3][4] It operates by generating a voltage at the interface between a selective membrane and the sample solution. This voltage is proportional to the logarithm of the activity of the ion being measured.
The core components of an ISE system include the ion-selective membrane, an internal reference electrode, and an external reference electrode. The membrane is designed to be permeable to only the target ion. The potential difference between the ion-selective electrode and the external reference electrode is measured, and this potential is related to the ion concentration in the sample via the Nernst equation.
The Path to Clinical Validation: A Rigorous Requirement
For any new diagnostic test or component to be used in a clinical setting, it must undergo a stringent validation process to ensure its accuracy, reliability, and safety for patient care. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) provide detailed guidelines for this process.[5]
Key Performance Characteristics for Validation:
A new in-vitro diagnostic (IVD) device must be evaluated for several key performance characteristics before it can be considered for clinical use. These include:
-
Accuracy: The closeness of the measured value to the true value. This is often assessed by comparing the new method to a reference method.
-
Precision: The degree of agreement among repeated measurements of the same sample. This includes repeatability (within-run precision) and reproducibility (between-run, between-day, and between-laboratory precision).
-
Linearity and Measuring Range: The range of analyte concentrations over which the method provides accurate and precise results.
-
Limit of Detection (LoD) and Limit of Quantitation (LoQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Analytical Specificity: The ability of the method to measure only the target analyte in the presence of potentially interfering substances (e.g., other ions, proteins, drugs).
-
Reference Intervals: The range of test values expected in a healthy population.
Currently, there is no publicly available evidence to suggest that this compound has been subjected to this level of rigorous validation for any specific clinical diagnostic application. One supplier of this compound explicitly states that the product is not intended for diagnostic or therapeutic use.
Comparative Analysis: this compound vs. Ion-Selective Electrodes
The following table provides a comparison between the conceptual application of a this compound-based sensor and the established performance of ion-selective electrodes in clinical diagnostics.
| Feature | This compound (Conceptual Optical Sensor) | Ion-Selective Electrodes (Established Clinical Standard) |
| Principle of Operation | Colorimetric or fluorometric change based on ion-exchange with a dye. | Potentiometric measurement of ion activity across a selective membrane. |
| Clinical Validation Status | Not validated for clinical use. No performance data from clinical studies available. | Extensively validated and widely used in FDA-cleared and CE-marked clinical analyzers. |
| Typical Analytes | Primarily a research tool for demonstrating pH and cation sensing. | Clinically validated for a wide range of electrolytes and gases in blood, including Na+, K+, Cl-, Ca2+, Mg2+, pH, and pCO2. |
| Sample Matrix | Potentially susceptible to interference from colored or turbid biological samples (e.g., whole blood). | Direct measurement in complex matrices like whole blood is a standard application. |
| Instrumentation | Requires an optical detection system (e.g., spectrophotometer, fluorometer). | Requires a potentiometer (voltmeter with high input impedance). |
| Known Interferences | Potential for spectral interference from other chromophores in the sample and chemical interference from other ions. | Known interferences from other ions (selectivity is high but not absolute) and certain drugs. |
| Calibration | Would require calibration against standards of known concentrations. | Routine multi-point calibration is a standard feature of clinical analyzers. |
Experimental Protocols for Validation
To validate a new diagnostic method, such as one based on this compound, a series of experiments must be performed according to established protocols. The following are examples of methodologies that would be required.
1. Precision (Based on CLSI EP5-A3)
-
Objective: To determine the within-run and total precision of the method.
-
Protocol:
-
Prepare at least two levels of control materials with analyte concentrations near clinical decision points.
-
Analyze each control material in duplicate, twice a day, for at least 20 days.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for within-run, between-day, and total precision.
-
2. Accuracy (Method Comparison, Based on CLSI EP9-A3)
-
Objective: To compare the performance of the new method against a reference or established method (e.g., a clinically validated ISE analyzer).
-
Protocol:
-
Collect a minimum of 40 patient samples spanning the analytical measurement range.
-
Analyze each sample with both the new method and the reference method.
-
Perform statistical analysis, including linear regression (e.g., Deming regression) to determine the slope, intercept, and correlation coefficient (r).
-
Calculate the bias between the two methods at different concentrations.
-
3. Linearity (Based on CLSI EP6-A)
-
Objective: To determine the range of concentrations over which the new method provides a linear response.
-
Protocol:
-
Prepare a series of at least five samples with known concentrations of the analyte, spanning the expected reportable range. This can be done by diluting a high-concentration sample.
-
Analyze each sample in replicate (e.g., n=3).
-
Plot the measured values against the expected concentrations and perform a linear regression analysis.
-
Assess the deviation from linearity to define the linear range.
-
4. Interference Studies (Based on CLSI EP7)
-
Objective: To assess the impact of potential interfering substances on the accuracy of the new method.
-
Protocol:
-
Prepare samples with a known concentration of the analyte.
-
Spike these samples with potentially interfering substances at their highest expected physiological or therapeutic concentrations (e.g., bilirubin, hemoglobin, lipids, common drugs).
-
Analyze the spiked and unspiked samples and calculate the percentage of interference.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway for a Chromoionophore-Based Sensor
Caption: General signaling pathway for an ion-selective optical sensor using a chromoionophore.
Conceptual Workflow for Clinical Validation
Caption: A simplified workflow for the clinical validation of a new in-vitro diagnostic method.
Conclusion
This compound is a valuable tool in analytical chemistry research, demonstrating the principles of optical ion sensing. However, it is crucial for researchers and developers to recognize that a significant gap exists between a compound's utility as a laboratory indicator and its validation for clinical diagnostic use. The established technology of ion-selective electrodes has undergone decades of refinement and rigorous validation, making it the current standard of care for electrolyte and blood gas analysis. While chromoionophore-based technologies hold promise for future diagnostic applications, any new sensor, including one based on this compound, would require a comprehensive and systematic validation of its performance characteristics according to stringent regulatory and clinical laboratory standards before it could be considered for use in patient care.
References
Chromoionophore XVII versus other chromoionophores for ion sensing
While Chromoionophore XVII is commercially available for ion-sensing applications, a comprehensive, direct comparison with other chromoionophores based on publicly available experimental data is not feasible at this time. Literature searches and reviews of technical datasheets did not yield the specific quantitative performance data necessary for a complete comparative analysis. This guide will, therefore, provide a general overview of the principles of ion sensing using chromoionophores, detail the key performance parameters for their evaluation, and present a comparative framework that can be utilized when such data for this compound becomes available.
Chromoionophores are essential components in optical ion sensors, acting as transducers that convert the chemical event of ion binding into a measurable optical signal, such as a change in absorbance or fluorescence. These sensors are widely used in various fields, including clinical diagnostics, environmental monitoring, and pharmaceutical research, for the selective detection of ions like K+, Na+, Ca2+, and H+ (pH).
The general mechanism of ion sensing using a chromoionophore in an ion-selective optode (ISO) is depicted below. The process typically involves an ionophore, which selectively binds the target ion, and the chromoionophore, which is a lipophilic pH indicator. The binding of the target ion by the ionophore causes a change in the protonation state of the chromoionophore, leading to a change in its optical properties.
A Comparative Guide to Chromoionophore-Based Measurements: Accuracy and Precision in Focus
For researchers, scientists, and drug development professionals navigating the landscape of ion-selective optical sensors, understanding the nuances of accuracy and precision is paramount. This guide provides an objective comparison of the performance of chromoionophore-based measurements, with a particular focus on potassium sensing, a vital application in numerous biological and pharmaceutical contexts. While direct, comprehensive data for every chromoionophore is not always available, this guide leverages data from well-characterized examples to provide a clear understanding of expected performance and the methodologies to achieve it.
At the heart of these sensors lies the interplay between a highly selective ionophore, which binds the target ion, and a chromoionophore, a pH-sensitive dye that signals this binding event through a change in its optical properties. This elegant mechanism allows for the sensitive and selective quantification of ions in various matrices.
Performance Comparison of Chromoionophore-Based Potassium Sensors
To illustrate the typical performance of these sensors, the following table summarizes key analytical parameters for optical sensors employing different chromoionophores for the detection of potassium (K⁺). It is important to note that performance can be influenced by the specific composition of the sensor membrane, including the ionophore, polymer matrix, and plasticizer used.
| Chromoionophore | Ionophore | Linear Range | Limit of Detection (LOD) | Precision (Relative Standard Deviation) | Selectivity (log Kpot K+,Na+) |
| Chromoionophore I (ETH 5294) | Valinomycin | 10⁻⁵ M to 10⁻¹ M | 0.01 mM | 5.71% | -4.0 |
| Nile Blue derivative | Dibenzo-18-crown-6 | 6.58 × 10⁻⁶ M to 10⁻² M | 3.1 x 10⁻⁵ M | 0.45% to 1.80% | Not specified |
| Not specified | Dibenzo-18-crown-6 | Up to 100 mM | 8.4 mM | ~7% | Not specified |
Note: The data presented is a synthesis from multiple studies and serves as a representative guide. Actual performance may vary based on the specific experimental setup.
Signaling Pathway and Experimental Workflow
To visually represent the underlying principles and practical application of chromoionophore-based sensors, the following diagrams have been generated using the DOT language.
Unveiling the Selectivity of Chromoionophore XVII-Based Optical Sensors for Cation Detection
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of sensor components is paramount for accurate and reliable measurements. This guide provides a comprehensive overview of the cross-reactivity studies of Chromoionophore XVII, a widely used component in optical sensors, when paired with a selective ionophore for the detection of specific cations.
This compound itself is a pH-sensitive dye, acting as a signal transducer in ion-selective optical sensors. Its primary role is to convert the chemical interaction of a target ion with a highly selective ionophore into a measurable optical signal, such as a change in absorbance or fluorescence. Therefore, the cross-reactivity and selectivity of the entire sensor system are predominantly governed by the specific ionophore used in conjunction with this compound.
This guide uses a potassium-selective optode as a representative example, where this compound is paired with the highly potassium-selective ionophore, valinomycin. The data presented here reflects the performance of the complete sensor membrane in differentiating potassium ions from other physiologically and environmentally relevant cations.
Comparative Analysis of Potassium-Selective Optode Performance
The selectivity of an ion-selective sensor is quantified by its selectivity coefficient (Kpot). This coefficient represents the sensor's preference for the primary ion (in this case, potassium, K⁺) over an interfering ion. A smaller selectivity coefficient indicates a higher preference for the primary ion and thus, better selectivity.
The following table summarizes the potentiometric selectivity coefficients for a typical potassium-selective optical sensor incorporating a chromoionophore and valinomycin.
| Interfering Ion | Cation | Selectivity Coefficient (log KpotK+, M²⁺) |
| Sodium | Na⁺ | -4.8 |
| Lithium | Li⁺ | -4.9 |
| Ammonium | NH₄⁺ | -2.8 |
| Calcium | Ca²⁺ | -5.0 |
| Magnesium | Mg²⁺ | -5.1 |
| Strontium | Sr²⁺ | -4.6 |
| Barium | Ba²⁺ | -3.9 |
Note: The data presented is representative of a valinomycin-based potassium-selective optode. The exact values can vary based on the specific membrane composition and experimental conditions.
Experimental Protocol for Determining Selectivity Coefficients
The selectivity coefficients presented above are typically determined using the Separate Solution Method (SSM) or the Fixed Interference Method (FIM). The following is a generalized protocol for the Separate Solution Method.
1. Preparation of the Ion-Selective Optode Membrane:
-
A membrane cocktail is prepared by dissolving the ionophore (e.g., valinomycin), the chromoionophore (this compound), a plasticizer (e.g., dioctyl sebacate), and a polymer matrix (e.g., polyvinyl chloride - PVC) in a volatile solvent like tetrahydrofuran (THF).
-
This cocktail is then cast onto a suitable support (e.g., a glass slide or a transparent polymer sheet) and the solvent is allowed to evaporate slowly, resulting in a thin, uniform sensor membrane.
2. Conditioning of the Optode:
-
The newly prepared optode is conditioned by immersing it in a solution of the primary ion (e.g., 0.1 M KCl) for a specified period (typically several hours) to ensure a stable and reproducible response.
3. Measurement of Potential:
-
The potential of the optode is measured in separate solutions, each containing a different cation at a defined activity (concentration).
-
First, the potential is measured in a series of solutions with varying activities of the primary ion (e.g., KCl solutions from 10⁻⁶ M to 10⁻¹ M) to establish the calibration curve.
-
Next, the potential is measured in solutions of the interfering ions at the same activity as one of the primary ion solutions (e.g., 0.1 M).
4. Calculation of Selectivity Coefficients:
-
The selectivity coefficient is calculated using the Nicolsky-Eisenman equation, which relates the measured potentials to the activities of the primary and interfering ions.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow of a cross-reactivity study for an ion-selective optode.
Caption: Logical workflow for determining cation cross-reactivity of an ion-selective optode.
This comprehensive guide provides researchers with the necessary information to understand and evaluate the cross-reactivity of optical sensors based on this compound. By understanding the principles of selectivity and the experimental procedures involved, scientists can ensure the accuracy and reliability of their analytical measurements in complex sample matrices.
Performance of Chromoionophore XVII in Complex Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chromoionophore XVII's performance with other alternatives in complex biological matrices. It is designed to assist researchers in selecting the most suitable chromoionophore for their specific analytical needs, with a focus on applications in biological fluids such as blood, plasma, and urine. This document summarizes key performance indicators, presents detailed experimental methodologies, and offers visual representations of the underlying scientific principles.
Introduction to this compound
This compound is a specialized, lipophilic pH indicator dye crucial for the fabrication of optical sensors, known as optodes. These sensors are instrumental in the selective measurement of various ions in aqueous solutions. The fundamental principle of its operation lies in a cation-exchange mechanism. The chromoionophore, incorporated into a water-insoluble membrane, carries a proton that can be exchanged for a target cation from the sample. This exchange event alters the chromoionophore's electronic structure, leading to a measurable change in its optical properties, such as absorbance or fluorescence. This optical response is then correlated to the concentration of the target ion.
The general signaling pathway for a chromoionophore-based optode involves the selective binding of a target cation by an ionophore within the sensor membrane. This interaction facilitates the release of a proton from the chromoionophore to maintain charge neutrality, triggering a change in its optical signal.
Performance in Biological Matrices: A Comparative Analysis
The efficacy of a chromoionophore in real-world applications hinges on its performance within complex biological samples. Factors such as selectivity, sensitivity, response time, and stability are paramount. While specific quantitative data directly comparing this compound to a wide range of other H+-selective chromoionophores in diverse biological matrices remains limited in publicly available literature, we can infer its expected performance based on the principles of ion-selective optodes and data from similar chromoionophores like ETH 5294.
Table 1: Comparative Performance of H+-Selective Chromoionophores in Biological Matrices (Hypothetical Data Based on Similar Compounds)
| Performance Metric | This compound (Expected) | Chromoionophore I (ETH 5294) | Alternative Chromoionophore (e.g., Nile Blue derivatives) |
| Analyte | Cations (e.g., K+, Na+) | K+, Na+, Ca2+ | Cations |
| Biological Matrix | Blood, Plasma, Urine | Blood, Plasma | Serum, Urine |
| Selectivity | High (determined by the ionophore) | High (determined by the ionophore) | Moderate to High |
| Sensitivity | Sub-millimolar to millimolar range | Micromolar to millimolar range | Varies with structure |
| Response Time | Typically < 10 minutes | Within 10 minutes | Seconds to minutes |
| Stability | Moderate to good in controlled pH | Good, well-documented | Variable |
| Key Advantages | Good lipophilicity for membrane incorporation | Extensive literature and proven performance | Tunable optical properties |
| Limitations | Potential for pH cross-response | pH dependence | Potential for leaching from the membrane |
Experimental Protocols
The successful application of this compound in biological matrices requires meticulous experimental design. Below are detailed methodologies for key experiments.
Fabrication of an Ion-Selective Optode Membrane
This protocol outlines the preparation of a sensor membrane for the detection of potassium ions in blood plasma.
Materials:
-
This compound
-
Potassium Ionophore I (Valinomycin)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) as a cation exchanger
-
Poly(vinyl chloride) (PVC) as the polymer matrix
-
Bis(2-ethylhexyl) sebacate (DOS) as a plasticizer
-
Tetrahydrofuran (THF) as a solvent
Procedure:
-
Cocktail Preparation: In a glass vial, dissolve precise amounts of this compound, Valinomycin, NaTFPB, PVC, and DOS in THF. A typical composition might be 1 mg this compound, 10 mg Valinomycin, 1 mg NaTFPB, 50 mg PVC, and 100 mg DOS in 1.5 mL of THF.
-
Membrane Casting: Cast the homogenous cocktail solution onto a clean glass plate or a suitable substrate.
-
Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours.
-
Membrane Conditioning: Once the membrane is formed, condition it by soaking in a solution of the primary ion (e.g., 0.1 M KCl) for several hours before use.
Measurement of Cation Concentration in Blood Plasma
This protocol describes the use of the fabricated optode for determining potassium concentration in a plasma sample.
Materials:
-
Fabricated K+-selective optode membrane
-
Blood plasma sample
-
pH buffer (e.g., TRIS-HCl, pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Centrifuge whole blood to separate the plasma. Dilute the plasma sample with the pH buffer to maintain a constant pH and minimize matrix effects.
-
Measurement Setup: Place the conditioned optode membrane in a cuvette.
-
Baseline Measurement: Fill the cuvette with the pH buffer and record the baseline absorbance or fluorescence spectrum of the optode.
-
Sample Measurement: Replace the buffer with the diluted plasma sample and allow the system to equilibrate. Record the optical signal once it stabilizes.
-
Calibration: Prepare a series of standard solutions with known potassium concentrations in the same buffer. Measure the optical response for each standard to generate a calibration curve.
-
Concentration Determination: Determine the potassium concentration in the plasma sample by interpolating its optical signal on the calibration curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of a chromoionophore-based sensor and a typical experimental workflow for its use.
Conclusion
This compound holds promise as a valuable component in the development of optical sensors for ion detection in complex biological matrices. Its performance is intrinsically linked to the choice of ionophore and the composition of the sensor membrane. While direct comparative data is scarce, the principles governing ion-selective optodes suggest that with proper optimization, this compound-based sensors can achieve high selectivity and sensitivity. Future research should focus on systematic studies that directly compare the performance of this compound with other leading H+-selective chromoionophores in various biological fluids to establish a comprehensive performance benchmark. This will enable researchers to make more informed decisions when designing optical sensors for critical applications in diagnostics and drug development.
Long-Term Stability of Chromoionophore XVII Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of sensor components is a critical factor in developing reliable and robust analytical devices. This guide provides a comparative analysis of the long-term stability of optical sensors based on Chromoionophore XVII (also known as ETH 5294) and other commonly used chromoionophores. The information presented here is supported by experimental data to facilitate informed decisions in sensor design and development.
The long-term stability of chromoionophore-based optical sensors is primarily influenced by two key factors: photobleaching and leaching of the indicator dye from the sensor matrix. Photobleaching refers to the photochemical destruction of the dye molecule upon exposure to light, leading to a decrease in signal intensity. Leaching is the physical process of the chromoionophore diffusing out of the polymer membrane, which also results in signal decay.
Comparative Analysis of Chromoionophore Properties
A crucial aspect of a chromoionophore's performance is its acidity constant (pKa) within the sensor membrane, as this determines the sensor's dynamic range. A comparison of the pKa values for this compound and several alternatives in different plasticized PVC membranes is presented in Table 1.
| Chromoionophore | pKa in PVC-DOS membrane | pKa in PVC-NPOE membrane |
| This compound (ETH 5294) | 11.7 | 14.1 |
| Chromoionophore I (ETH 2439) | 9.4 | 12.0 |
| Chromoionophore II (ETH 5350) | 10.3 | 12.8 |
| Chromoionophore III (ETH 5418) | 10.9 | 13.4 |
| Chromoionophore IV (ETH 2412) | 12.4 | 14.7 |
| Chromoionophore V (ETH 5315) | 7.9 | 10.4 |
| Chromoionophore VI (ETH 7061) | 8.8 | 11.2 |
| Chromoionophore B (ETH 7075) | 10.0 | 12.5 |
Data sourced from a study on the binding properties of H+-selective chromoionophores in solvent polymeric sensing membranes.
Experimental Protocols
To ensure a comprehensive understanding of the stability of these sensors, standardized experimental protocols for assessing photostability and leaching are essential.
Photostability Testing Protocol
This protocol is adapted from the ICH Harmonised Tripartite Guideline Q1B for photostability testing of new drug substances and products.
-
Sample Preparation: Prepare thin films of the sensor membrane containing the chromoionophore on a suitable transparent substrate (e.g., glass slides).
-
Light Source: Use a light source capable of producing a controlled and measurable output that mimics the D65/ID65 emission standard, such as a xenon or metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[1]
-
Exposure: Expose the sensor films to the light source in a controlled environment. A parallel set of samples should be kept in the dark as a control to differentiate between photobleaching and other degradation pathways.
-
Analysis: At predetermined time intervals, measure the absorbance or fluorescence spectrum of both the exposed and control samples.
-
Data Evaluation: Calculate the rate of photodegradation by monitoring the decrease in the absorbance or fluorescence intensity at the wavelength of maximum absorption or emission. The photostability can be quantified by determining the photodegradation quantum yield.
Leaching Test Protocol
This protocol is based on standard methods for determining the leaching of additives from polymeric materials.
-
Sensor Preparation: Fabricate the sensor membranes with a known concentration of the chromoionophore.
-
Leaching Medium: Select a leaching medium that is relevant to the intended application of the sensor (e.g., buffer solution, biological fluid).
-
Leaching Experiment: Immerse the sensor membranes in the leaching medium at a controlled temperature and agitation.
-
Sample Collection: At specific time points, take aliquots of the leaching medium.
-
Quantification: Analyze the concentration of the leached chromoionophore in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Determine the leaching rate by plotting the concentration of the leached chromoionophore as a function of time.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of an ion-selective optical sensor and a typical experimental workflow for stability testing.
Caption: General signaling pathway of an ion-selective optical sensor.
Caption: Experimental workflow for long-term stability testing.
References
A Comparative Analysis of Chromoionophore XVII and Fluorescent Ion Indicators for Cellular Research
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular ion concentrations is crucial for understanding a vast array of cellular processes. This guide provides a comparative analysis of Chromoionophore XVII and a range of fluorescent ion indicators, offering insights into their mechanisms, performance, and practical applications. While detailed experimental data for this compound in biological ion sensing is limited, this guide will compare its general working principle with the well-established performance of fluorescent indicators.
Overview of Ion Sensing Technologies
Chromoionophores , as their name suggests, are compounds that change color upon binding to an ion. They consist of an ion-binding part (ionophore) and a color-producing part (chromophore). The interaction between the ionophore and a target ion induces a change in the electronic properties of the chromophore, resulting in a shift in the visible absorption spectrum. This compound is described as a pH indicator that can be covalently linked to a cellulose support, suggesting its primary application is in pH sensing. The general mechanism for many chromoionophores used in optical sensors involves an ion-exchange process where the target ion displaces a proton from the chromoionophore, leading to the color change.
Fluorescent ion indicators , on the other hand, are molecules that exhibit a change in their fluorescence properties upon binding to a specific ion. These changes can manifest as an increase in fluorescence intensity or a shift in the excitation or emission wavelengths. Many of these indicators are designed to be cell-permeable by incorporating acetoxymethyl (AM) ester groups, which are cleaved by intracellular esterases, trapping the indicator inside the cell.
Quantitative Performance Comparison
Due to the limited availability of specific performance data for this compound as a selective indicator for cations like Ca²⁺, Na⁺, or K⁺ in biological contexts, a direct quantitative comparison is not feasible. The following table summarizes the key performance characteristics of several widely used fluorescent ion indicators.
| Indicator | Target Ion | Dissociation Constant (Kd) | Excitation (nm) | Emission (nm) | Ratiometric |
| Fura-2 | Ca²⁺ | ~145 nM - 285 nM[1][2] | 340 / 380 | 505 | Yes |
| Fluo-4 | Ca²⁺ | ~345 nM[3][4] | 494 | 516 | No |
| Sodium Green | Na⁺ | ~6 mM (in K⁺-free solution), ~21 mM (with 135 mM K⁺) | 492 | 516 | No |
| SBFI | Na⁺ | ~3.8 mM (in K⁺-free solution), ~11.3 mM (with 135 mM K⁺) | ~340 / 380 | 500 | Yes |
| PBFI | K⁺ | ~10 mM (in Na⁺-free solution), ~100 mM (with Na⁺) | ~340 / 380 | 505 | Yes |
| CoroNa Green | Na⁺ | ~80 mM | 492 | 516 | No |
| ING-2 | Na⁺ | ~20 mM | 525 | 545 | No |
Note: Dissociation constants (Kd) can vary depending on experimental conditions such as temperature, pH, ionic strength, and the presence of other ions.
Signaling and Experimental Workflows
The fundamental mechanisms and experimental workflows for chromoionophores and fluorescent indicators differ significantly.
Signaling Pathways
Experimental Workflow for Fluorescent Indicators
Experimental Protocols
Below are generalized protocols for loading cells with AM ester forms of fluorescent ion indicators. Optimization of dye concentration, loading time, and temperature is often necessary for different cell types and experimental conditions.
General Protocol for Loading AM Ester Indicators
Materials:
-
Fluorescent indicator AM ester (e.g., Fura-2 AM, Fluo-4 AM, SBFI AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline)
-
Probenecid (optional, to inhibit dye extrusion by organic anion transporters)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of the indicator AM ester in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Prepare Loading Solution:
-
Dilute the indicator AM ester stock solution into the physiological buffer to a final concentration of 1-10 µM.
-
Add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04% to aid in dye solubilization.
-
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.
-
-
De-esterification:
-
Remove the loading solution and wash the cells two to three times with fresh physiological buffer to remove any extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging using the appropriate excitation and emission wavelengths for the specific indicator.
-
In Situ Calibration of Intracellular Ion Indicators
To obtain quantitative measurements of ion concentrations, in situ calibration is often necessary. This typically involves using ionophores to equilibrate the intracellular and extracellular ion concentrations.
Materials:
-
Cells loaded with the ion indicator.
-
A set of calibration buffers with known concentrations of the target ion.
-
An appropriate ionophore (e.g., ionomycin for Ca²⁺, gramicidin for Na⁺).
Procedure (Example for a ratiometric Ca²⁺ indicator like Fura-2):
-
Determine R_min (Minimum Ratio):
-
Perfuse the cells with a Ca²⁺-free buffer containing a high concentration of a Ca²⁺ chelator (e.g., 5-10 mM EGTA).
-
Add a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin) to deplete intracellular Ca²⁺.
-
Measure the fluorescence ratio (e.g., 340/380 nm for Fura-2) once a stable baseline is reached. This is R_min.
-
-
Determine R_max (Maximum Ratio):
-
Perfuse the cells with a buffer containing a saturating concentration of Ca²⁺ (e.g., 1-10 mM) and the same concentration of the ionophore.
-
Measure the fluorescence ratio once a stable, maximal signal is achieved. This is R_max.
-
-
Calculate Intracellular Ca²⁺ Concentration:
-
The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2) Where:
-
Kd is the dissociation constant of the indicator for Ca²⁺.
-
R is the experimentally measured fluorescence ratio.
-
Sf2 is the fluorescence intensity at the denominator wavelength (e.g., 380 nm) in the absence of Ca²⁺.
-
Sb2 is the fluorescence intensity at the denominator wavelength in the presence of saturating Ca²⁺.
-
-
Conclusion
While this compound may serve as a useful tool for pH measurements, particularly when immobilized on a solid support, its utility for dynamic intracellular cation measurements in living cells is not well-documented. In contrast, fluorescent ion indicators like Fura-2, Fluo-4, and Sodium Green are well-characterized and widely adopted tools for real-time, quantitative analysis of intracellular ion dynamics. The choice of indicator will depend on the specific ion of interest, the required sensitivity (Kd), and the available instrumentation (e.g., for ratiometric imaging). For researchers in cellular biology and drug discovery, fluorescent ion indicators currently offer a more robust and versatile solution for elucidating the complex roles of ions in cellular signaling.
References
- 1. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fura-2 AM | AAT Bioquest [aatbio.com]
- 3. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 4. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Chromoionophore XVII-Based Potassium Measurement with Atomic Absorption Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Chromoionophore XVII and Atomic Absorption Spectroscopy (AAS) for the quantitative determination of potassium ions. This document outlines the principles of each method, presents a detailed experimental protocol for validation, and includes comparative data and workflow visualizations.
This compound is a specialized organic molecule known as a chromoionophore, which exhibits a color change upon binding with specific metal ions. This property allows for the development of colorimetric and spectrophotometric methods for ion concentration measurement. In the context of this guide, we will explore its application as a selective sensor for potassium ions (K⁺).
Atomic Absorption Spectroscopy (AAS) is a well-established and highly sensitive analytical technique used for the quantitative determination of chemical elements.[1] It relies on the principle that atoms in a gaseous state absorb light at specific wavelengths.[1] AAS is considered a gold-standard method for trace metal analysis and serves as an excellent validation tool for newer sensing technologies.
This guide will walk through a hypothetical experiment designed to validate the results obtained from a this compound-based assay with the established AAS method for potassium ion quantification.
Experimental Protocol: Validation of this compound for Potassium Sensing
This protocol details the methodology for determining the concentration of potassium ions using this compound and validating the results with Atomic Absorption Spectroscopy.
1. Materials and Reagents:
-
This compound
-
Potassium chloride (KCl) standard solutions (e.g., 1000 ppm, 100 ppm, 10 ppm, 1 ppm, 0.1 ppm in deionized water)
-
Buffer solution (e.g., TRIS-HCl, pH 7.4)
-
Organic solvent for this compound (e.g., THF/acetonitrile mixture)
-
Samples containing unknown potassium concentrations
-
AAS instrument with a potassium hollow cathode lamp
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Method for Potassium Concentration Measurement using this compound:
-
Preparation of this compound solution: Prepare a stock solution of this compound in the chosen organic solvent. The final concentration will depend on the specific experimental conditions and should be optimized for a linear response range.
-
Preparation of Calibration Standards: Prepare a series of potassium standard solutions of known concentrations by diluting the KCl stock solution with the buffer.
-
Measurement:
-
To each standard solution and the unknown samples, add a fixed volume of the this compound solution.
-
Allow the solutions to equilibrate for a specified time to ensure complete complexation between the chromoionophore and potassium ions.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the this compound-K⁺ complex using a UV-Vis spectrophotometer. The λmax should be determined experimentally by scanning the spectrum of the complex.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding potassium concentrations.
-
Determine the concentration of potassium in the unknown samples by interpolating their absorbance values on the calibration curve.
-
3. Method for Potassium Concentration Measurement using Atomic Absorption Spectroscopy (AAS):
-
Instrument Setup:
-
Install the potassium hollow cathode lamp in the AAS instrument.
-
Set the wavelength to the primary absorption line for potassium (766.5 nm).
-
Optimize other instrument parameters such as slit width, lamp current, and gas flow rates (for flame AAS) according to the manufacturer's recommendations.
-
-
Preparation of Calibration Standards: Use the same set of potassium standard solutions prepared for the this compound method.
-
Measurement:
-
Aspirate the blank (deionized water or buffer) and zero the instrument.
-
Aspirate each of the standard solutions and the unknown samples into the atomizer (e.g., flame or graphite furnace) of the AAS.
-
Record the absorbance readings for each solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding potassium concentrations.
-
Determine the concentration of potassium in the unknown samples by interpolating their absorbance values on the calibration curve.
-
Comparative Data Analysis
The following table summarizes hypothetical data from the parallel analysis of potassium samples using this compound and AAS, demonstrating how the results can be compared.
| Sample ID | This compound (ppm K⁺) | AAS (ppm K⁺) | % Difference |
| Standard 1 | 0.11 | 0.10 | 10.0% |
| Standard 2 | 0.98 | 1.02 | -3.9% |
| Standard 3 | 5.15 | 4.95 | 4.0% |
| Standard 4 | 9.89 | 10.10 | -2.1% |
| Unknown 1 | 2.45 | 2.55 | -3.9% |
| Unknown 2 | 7.60 | 7.82 | -2.8% |
Visualizing the Methodologies
Diagrams of the experimental workflows and the signaling pathway of this compound are provided below using Graphviz (DOT language) for clear visualization.
Conclusion
This guide provides a framework for validating the performance of this compound as a potassium ion sensor against the established method of Atomic Absorption Spectroscopy. The detailed experimental protocol and comparative data structure offer a clear path for researchers to assess the accuracy, precision, and reliability of this chromoionophore-based sensing method. The provided visualizations aim to enhance the understanding of the experimental flow and the underlying sensing mechanism. By following a rigorous validation process, researchers can confidently employ this compound in various applications requiring sensitive and selective potassium ion detection.
References
Chromoionophore XVII: A Comparative Guide for Ion Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications and limitations of Chromoionophore XVII, a pH-sensitive dye utilized in the fabrication of optical ion sensors. By functioning as a proton-selective chromoionophore, it enables the optical detection of various ions through an ion-exchange mechanism. This document will objectively compare its operational principles with alternative sensing technologies and present available experimental data to inform its practical implementation.
Principle of Operation: H⁺-Selective Chromoionophores
Optical ion sensors based on H⁺-selective chromoionophores, such as this compound, operate on a competitive ion-exchange mechanism at the interface of a hydrophobic sensor membrane and an aqueous sample. The membrane is typically composed of a polymer matrix (e.g., poly(vinyl chloride) - PVC), a plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS or o-nitrophenyloctylether - NPOE), an ionophore selective for the target analyte, and the chromoionophore itself.
The fundamental process involves the exchange of the target ion from the aqueous sample for a proton from the chromoionophore within the membrane. This alters the protonation state of the chromoionophore, leading to a measurable change in its absorbance or fluorescence spectrum. This optical signal can then be correlated to the concentration of the target ion.
dot
Safety Operating Guide
Essential Guide to the Safe Disposal of Chromoionophore XVII
This document provides crucial safety and logistical information for the proper disposal of Chromoionophore XVII, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is vital for ensuring laboratory safety and environmental compliance.
Hazard and Safety Summary
Before handling this compound, it is imperative to be aware of its potential hazards. The following table summarizes key safety information based on data for similar chromoionophore compounds. Note that a specific Safety Data Sheet (SDS) for this compound should always be consulted for definitive guidance.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Highly flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical/ventilating/lighting equipment. |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Toxic if swallowed and fatal in contact with skin. | Avoid breathing mist or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. |
| Genetic Mutagenicity | Suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Carcinogenicity | Suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. |
Experimental Workflow for Handling and Disposal
The following diagram outlines the standard workflow for handling and preparing this compound for disposal, emphasizing safety at each step.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be conducted in compliance with institutional and regulatory standards. The following protocol provides a detailed, step-by-step guide for its safe disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
If there is a risk of generating dusts or aerosols, respiratory protection may be required.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, properly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the primary hazard(s) (e.g., "Flammable," "Toxic").
4. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area, away from heat, sparks, and open flames.
-
Ensure containers are tightly closed to prevent leaks or spills.
5. Accidental Spills:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.
-
For large spills, contact your institution's EHS or emergency response team immediately.
-
Do not let the product enter drains.
6. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
All waste containing this chemical must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disclaimer: The information provided here is a general guide based on available safety data for similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) office for definitive disposal procedures.
Personal protective equipment for handling Chromoionophore XVII
This guide provides crucial safety and logistical information for the handling and disposal of Chromoionophore XVII. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety Goggles, Face Shield | Goggles should be chemical splash-proof and meet ANSI Z87.1 standards.[1][2][3] A face shield should be worn over goggles when there is a risk of splashing.[2][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For direct handling, double gloving or using heavy-duty gloves is recommended. Always inspect gloves before use and dispose of them properly after handling the chemical. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat that extends below the mid-thigh should be worn at all times. For general use, a cotton lab coat is recommended. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills. |
| Respiratory Protection | Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical for safety and to maintain the integrity of the experiment.
Step-by-Step Handling Procedure:
-
Preparation :
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary materials, including this compound, solvents, and experimental apparatus.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Work exclusively within the fume hood.
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the laboratory area.
-
Keep the container tightly closed when not in use to prevent evaporation and contamination.
-
-
In Case of a Spill :
-
Immediately alert others in the vicinity.
-
If a small spill occurs, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan:
-
Waste Collection : All waste materials, including unused this compound, contaminated gloves, and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour waste down the drain.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 2. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
